Gluconic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
157663-13-3 |
|---|---|
Molecular Formula |
C6H12O7 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
(2S,3R,4S,5S)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m0/s1 |
InChI Key |
RGHNJXZEOKUKBD-KLVWXMOXSA-N |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O |
Color/Form |
NEEDLES WHITE POWDER NEEDLES FROM ETHANOL & ETHER CRYSTALS |
density |
greater than 1 at 68 °F (USCG, 1999) 1.24 @ 25 °C/4 °C 1.23 g/cm³ |
melting_point |
131.0 °C 131 °C 113-118°C |
Other CAS No. |
133-42-6 526-95-4 10361-31-6 |
physical_description |
Ammonium gluconate is a white solid with a weak odor of ammonia. Sinks and mixes with water. (USCG, 1999) Liquid Colourless to light yellow, clear syrupy liquid Solid WHITE CRYSTALLINE POWDER. |
Pictograms |
Irritant |
Related CAS |
10101-21-0 (strontium[2:1] salt) 10361-31-6 (unspecified ammonium salt) 13005-35-1 (unspecified copper salt) 14906-97-9 (unspecified hydrochloride salt) 22830-45-1 (unspecified iron(+2) salt dihydrate) 299-27-4 (mono-potassium salt) 35087-77-5 (unspecified potassium salt) 35984-19-1 (unspecified tin(+2) salt) 3632-91-5 (magnesium[2:1] salt) 527-07-1 (mono-hydrochloride salt) 60007-93-4 (aluminum[3:1] salt) 60816-70-8 (mono-lithium salt) 6485-39-8 (manganese[2:1] salt) 82139-35-3 (unspecified zinc salt) |
shelf_life |
TURNS YELLOW ON EXPOSURE TO LIGHT |
solubility |
1.61 M IN WATER: 31.6 G/100 ML @ 25 °C; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN MOST ORGANIC SOLVENTS FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS 316 mg/mL at 25 °C Solubility in water, g/100ml at 25 °C: 100 (good) |
Synonyms |
oron gluconate D-gluconate D-gluconic acid dextronic acid gluconate gluconic acid gluconic acid, (113)indium-labeled gluconic acid, (14)C-labeled gluconic acid, (159)dysprosium-labeled salt gluconic acid, (99)technecium (5+) salt gluconic acid, 1-(14)C-labeled gluconic acid, 6-(14)C-labeled gluconic acid, aluminum (3:1) salt gluconic acid, ammonium salt gluconic acid, calcium salt gluconic acid, cesium(+3) salt gluconic acid, cobalt (2:1) salt gluconic acid, copper salt gluconic acid, Fe(+2) salt, dihydrate gluconic acid, lanthanum(+3) salt gluconic acid, magnesium (2:1) salt gluconic acid, manganese (2:1) salt gluconic acid, monolithium salt gluconic acid, monopotassium salt gluconic acid, monosodium salt gluconic acid, potassium salt gluconic acid, sodium salt gluconic acid, strontium (2:1) salt gluconic acid, tin(+2) salt gluconic acid, zinc salt lithium gluconate magnerot magnesium gluconate maltonic acid manganese gluconate pentahydroxycaproic acid sodium gluconate zinc gluconate |
Origin of Product |
United States |
Biochemical Pathways and Enzymology of Gluconic Acid Metabolism
Microbial Biosynthesis Pathways of D-Gluconic Acid
The industrial-scale production of D-gluconic acid predominantly relies on microbial fermentation, with Aspergillus niger and Gluconobacter oxydans being the most studied and utilized organisms. nih.govfrontiersin.org These microbes employ different enzymatic strategies to achieve the oxidation of D-glucose to D-gluconic acid, reflecting their unique metabolic capabilities.
Aspergillus niger Glucose Oxidation Pathway
Aspergillus niger is a filamentous fungus widely favored for gluconic acid production due to its robust growth, high yields, and the relative ease of product separation. google.com The fungus possesses a complete enzymatic toolkit for the efficient conversion of glucose. als-journal.comtaylors.edu.my This extracellular process is remarkably swift compared to the synthesis of other organic acids by the same fungus. wur.nl
The initial and pivotal step in the A. niger pathway is the oxidation of β-D-glucose, catalyzed by the enzyme glucose oxidase (GOD, EC 1.1.3.4). wur.nlsrce.hr This flavoprotein, primarily located in the cell wall and extracellular fluid, facilitates a dehydrogenation reaction where the aldehyde group at the C-1 position of glucose is oxidized to form D-glucono-δ-lactone. srce.hrfrontiersin.orgresearchgate.net This reaction utilizes molecular oxygen as an electron acceptor, resulting in the concomitant production of hydrogen peroxide (H₂O₂) as a byproduct. nih.govwur.nlsrce.hr The activity of glucose oxidase is a significant factor, accounting for approximately 80% of the total enzymatic activity in the process. frontiersin.org The enzyme is highly specific for the β-D-glucose anomer. wur.nlrsc.org
To mitigate the potential toxicity of hydrogen peroxide to the cells and to prevent the inactivation of glucose oxidase itself, A. niger produces catalases (EC 1.11.1.6). google.comwur.nl These enzymes efficiently decompose hydrogen peroxide into water and oxygen. nih.govwur.nl
The D-glucono-δ-lactone formed in the first step is an intermediate that is subsequently converted to D-gluconic acid. This conversion occurs through hydrolysis. Under neutral or alkaline conditions, this hydrolysis can happen spontaneously. nih.govfrontiersin.org However, as the fermentation progresses, the accumulation of this compound lowers the pH of the medium. nih.govfrontiersin.org In these acidic conditions, the hydrolysis is facilitated by a specific enzyme called lactonase (EC 3.1.1.17), also produced by A. niger. nih.govwur.nl This enzymatic action ensures the efficient and complete conversion to the final acid product.
The hydrolysis reaction is as follows: D-glucono-δ-lactone + H₂O → D-gluconic acid rsc.org
| Enzyme | EC Number | Substrate | Product(s) | Organism |
| Glucose Oxidase | 1.1.3.4 | β-D-glucose, O₂ | D-glucono-δ-lactone, H₂O₂ | Aspergillus niger |
| Catalase | 1.11.1.6 | Hydrogen peroxide (H₂O₂) | Water (H₂O), Oxygen (O₂) | Aspergillus niger |
| Lactonase | 3.1.1.17 | D-glucono-δ-lactone, H₂O | D-gluconic acid | Aspergillus niger |
Once produced, this compound can be taken up by the A. niger cells and further metabolized. nih.gov The primary route for its intracellular catabolism is through the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govfrontiersin.org Upon entering the cell, this compound is phosphorylated by the enzyme gluconokinase to produce 6-phosphogluconate. rsc.orghmdb.ca This molecule is a key intermediate of the PPP, a central metabolic route that generates NADPH and precursors for nucleotide synthesis. hmdb.canih.gov Some strains of A. niger may also utilize a non-phosphorylative pathway for gluconate catabolism. frontiersin.org The flux of metabolites through glycolysis versus the PPP can be influenced by environmental conditions and the efficiency of this compound re-uptake. nih.gov
Gluconobacter oxydans Glucose Dehydrogenase Pathways
Gluconobacter oxydans, a gram-negative acetic acid bacterium, is another industrially important microorganism for this compound production. frontiersin.orgmdpi.com It is particularly noted for its capacity for incomplete oxidation of various sugars and alcohols. mdpi.comcaister.com Unlike A. niger, G. oxydans lacks a complete tricarboxylic acid (TCA) cycle, leading to the accumulation of intermediate oxidation products like this compound rather than complete oxidation to CO₂ and H₂O. frontiersin.orgfrontiersin.org This bacterium employs a different enzymatic system centered around glucose dehydrogenases. srce.hrfrontiersin.org
The predominant pathway for this compound synthesis in G. oxydans occurs in the periplasmic space. frontiersin.org This pathway is initiated by a membrane-bound glucose dehydrogenase (GDH, EC 1.1.99.17) that contains pyrroloquinoline quinone (PQQ) as a cofactor. frontiersin.orgasm.orgnih.gov This PQQ-dependent GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, which is then converted to D-gluconic acid. nih.govkarger.com This process is directly linked to the respiratory chain, contributing to the generation of a proton motive force for energy production. caister.comnih.gov
The periplasmic oxidation is highly efficient, with the activity of the PQQ-dependent GDH being significantly higher than its cytoplasmic counterpart. frontiersin.orgfrontiersin.org The resulting this compound can be further oxidized in the periplasm by other membrane-bound dehydrogenases to products like 2-ketothis compound and 5-ketothis compound. frontiersin.orgasm.orgoup.com
In addition to the primary periplasmic pathway, G. oxydans also possesses a cytoplasmic pathway where glucose can be converted to this compound by an NADP⁺-dependent glucose dehydrogenase. frontiersin.orgfrontiersin.org However, the periplasmic route is the main contributor to the high yields of this compound observed in this bacterium. frontiersin.org
| Enzyme | EC Number | Cofactor | Location | Reaction | Organism |
| Glucose Dehydrogenase (GDH) | 1.1.99.17 | Pyrroloquinoline quinone (PQQ) | Periplasmic Membrane | D-glucose → D-glucono-δ-lactone | Gluconobacter oxydans |
| Gluconate Dehydrogenase (GADH) | - | - | Periplasmic Membrane | D-gluconic acid → 2-ketothis compound | Gluconobacter oxydans |
| Glucose Dehydrogenase | 1.1.1.47 | NADP⁺ | Cytoplasm | D-glucose → D-gluconic acid | Gluconobacter oxydans |
Cytoplasmic NADP+-Dependent Glucose Dehydrogenase Pathway
Distinct from the periplasmic oxidation route, certain bacteria possess a secondary, cytoplasmic pathway for this compound synthesis. This intracellular route is initiated once glucose is transported into the cell's cytoplasm. The key enzyme in this pathway is a soluble, NADP+-dependent glucose dehydrogenase (EC 1.1.1.47). researchgate.netfrontiersin.org This enzyme catalyzes the oxidation of glucose to form glucono-δ-lactone, which is subsequently converted to this compound. researchgate.net
This cytoplasmic pathway operates at a different pH optimum compared to its periplasmic counterpart, with NAD(P)-linked dehydrogenases generally showing optimal activity in alkaline pH ranges, typically between 8.0 and 11.0. researchgate.net In organisms like Gluconobacter oxydans, the activity of the periplasmic PQQ-dependent glucose dehydrogenase is significantly higher (approximately 27-fold) than the cytoplasmic NADP+-dependent GDH, making the periplasmic route the dominant pathway for this compound production in that species. frontiersin.org The this compound produced via this cytoplasmic pathway can then be directed into the pentose phosphate pathway for further cellular metabolism. researchgate.netfrontiersin.org
Further Oxidation to Keto-Gluconates (2-KGA, 5-KGA, 2,5-DKGA)
This compound is not always the final product of glucose oxidation in many bacteria. It can serve as a substrate for further oxidation to various keto-gluconates, primarily 2-keto-D-gluconic acid (2-KGA), 5-keto-D-gluconic acid (5-KGA), and 2,5-diketo-D-gluconic acid (2,5-DKGA). frontiersin.orgnih.gov This conversion is carried out by a series of membrane-bound dehydrogenases.
2-Keto-D-gluconic acid (2-KGA) is formed by the action of gluconate 2-dehydrogenase (GA2DH). jmb.or.krd-nb.info This enzyme is found in bacteria such as Gluconobacter, Pseudomonas, and Serratia. jmb.or.krd-nb.info
5-Keto-D-gluconic acid (5-KGA) is produced from the oxidation of gluconate by a membrane-bound PQQ-dependent gluconate-5-dehydrogenase (GA5DH). researchgate.net In some organisms, the formation of 2-KGA or 5-KGA can be influenced by pH, with neutral pH favoring 2-KGA and acidic pH favoring 5-KGA production. frontiersin.org
2,5-Diketo-D-gluconic acid (2,5-DKGA) is synthesized via the sequential oxidation of this compound. First, this compound is oxidized to 2-KGA, which is then further oxidized to 2,5-DKGA by 2-keto-D-gluconate dehydrogenase (2-KGDH). nih.govresearchgate.net This pathway is particularly notable in species like Gluconobacter oxydans. nih.gov
These oxidation steps are linked to the respiratory chain, allowing the cell to generate energy. frontiersin.orgd-nb.info The specific keto-gluconate produced can vary significantly among different bacterial strains and is influenced by the specific dehydrogenases they possess and the fermentation conditions. d-nb.info
Comparative Analysis of Fungal and Bacterial this compound Biosynthesis
The biosynthesis of this compound occurs via fundamentally different pathways and enzymes in fungi and bacteria. srce.hrresearchgate.net The primary distinction lies in the key enzyme responsible for the initial oxidation of glucose and its cellular location.
In fungi , particularly the industrially significant Aspergillus niger, this compound production is catalyzed by glucose oxidase (GOD) (EC 1.1.3.4). srce.hrnih.gov This enzyme is a flavoprotein that is primarily located in the cell wall or secreted extracellularly. nih.govramauniversity.ac.in It oxidizes β-D-glucose to D-glucono-δ-lactone and hydrogen peroxide, using molecular oxygen as the electron acceptor. plos.org The lactone then spontaneously or enzymatically hydrolyzes to this compound. srce.hrramauniversity.ac.in
In contrast, bacteria like Gluconobacter and Pseudomonas utilize glucose dehydrogenase (GDH) for glucose oxidation. srce.hrasm.org There are two main bacterial pathways:
The dominant route in many species, such as Gluconobacter oxydans, is a periplasmic pathway catalyzed by a membrane-bound, pyrroloquinoline quinone (PQQ)-dependent glucose dehydrogenase (m-GDH) (EC 1.1.5.2 or EC 1.1.99.17). jmb.or.krnih.govscielo.br This process occurs in the space between the inner and outer bacterial membranes.
A secondary, cytoplasmic pathway exists where a soluble NADP+-dependent glucose dehydrogenase converts glucose to this compound inside the cell. researchgate.netfrontiersin.org
The fungal process is characterized by high oxygen demand and the production of hydrogen peroxide as a byproduct, which is then typically decomposed by catalase. nih.gov The bacterial periplasmic pathway, on the other hand, links the oxidation directly to the respiratory chain without producing H₂O₂. d-nb.info
| Feature | Fungal Biosynthesis (e.g., Aspergillus niger) | Bacterial Biosynthesis (e.g., Gluconobacter oxydans) |
|---|---|---|
| Primary Enzyme | Glucose Oxidase (GOD) srce.hrnih.gov | Glucose Dehydrogenase (GDH) srce.hrnih.gov |
| Enzyme Location | Extracellular / Cell Wall nih.govramauniversity.ac.in | Periplasmic (membrane-bound) or Cytoplasmic (soluble) frontiersin.orgnih.gov |
| Cofactor | Flavin adenine (B156593) dinucleotide (FAD) plos.org | Pyrroloquinoline quinone (PQQ) or NADP+ researchgate.netjmb.or.kr |
| Electron Acceptor | Molecular Oxygen (O₂) plos.org | Respiratory Chain (via ubiquinone) or NADP+ researchgate.netd-nb.info |
| Key Byproduct | Hydrogen Peroxide (H₂O₂) nih.gov | None (direct electron transfer) d-nb.info |
Metabolic Engineering Targets for Enhanced this compound Production
To improve the efficiency of microbial this compound production, various metabolic engineering strategies have been developed. These approaches aim to increase the metabolic flux towards this compound and prevent its further consumption or conversion into undesired byproducts. researchgate.net
Key strategies include:
Deletion of Competing Pathways: A primary target is the elimination of enzymes that metabolize this compound. For instance, in Klebsiella pneumoniae, deleting the gad gene, which encodes for gluconate dehydrogenase, prevents the conversion of this compound and leads to its accumulation. researchgate.netnih.gov This strategy resulted in a strain capable of producing 422 g/L of this compound in fed-batch fermentation. nih.gov Similarly, in E. coli, deleting genes like pgi (glucose-6-phosphate isomerase) and zwf (glucose-6-phosphate dehydrogenase) can redirect carbon flux away from glycolysis and the pentose phosphate pathway, thereby improving the yield of products derived from glucose oxidation. mit.edu
Overexpression of Key Biosynthetic Enzymes: Increasing the expression levels of the core enzymes in the production pathway can significantly boost output. This includes overexpressing glucose oxidase in fungal systems or the relevant glucose dehydrogenase in bacterial hosts. researchgate.net
Optimization of Cofactor and Energy Balance: The redox reactions in this compound synthesis are dependent on cofactors like NADP+ or PQQ. Engineering the metabolic network to optimize the supply and regeneration of these cofactors can enhance the efficiency of the dehydrogenases. researchgate.net
| Engineering Strategy | Specific Target/Action | Organism Example | Objective |
|---|---|---|---|
| Deletion of Competing Pathways | Deletion of gad gene (gluconate dehydrogenase) | Klebsiella pneumoniae researchgate.netnih.gov | Prevent this compound degradation, forcing accumulation. |
| Deletion of Competing Pathways | Deletion of pgi (phosphoglucose isomerase) and zwf (G6P dehydrogenase) | Escherichia coli mit.edu | Prevent glucose consumption via glycolysis and PPP, increasing precursor availability. |
| Overexpression of Key Enzymes | Overexpression of glucose dehydrogenase (GDH) | Bacterial systems researchgate.net | Increase the rate of glucose oxidation to this compound. |
| Transporter Engineering | Enhance expression of glucose importers or this compound exporters | General bacterial/fungal systems researchgate.net | Improve substrate uptake and reduce product inhibition. |
Enzymology of Key Biosynthetic Enzymes
Glucose Oxidase Characterization and Engineering
Glucose oxidase (GOD, EC 1.1.3.4) from Aspergillus niger is the most extensively studied and commercially utilized enzyme for this compound production and biosensor applications. plos.org
Characterization:
Structure: GOD is a dimeric glycoprotein (B1211001) with a total molecular weight of approximately 150-160 kDa. plos.orgresearchgate.netnih.gov Each monomer is tightly, but not covalently, bound to a flavin-adenine dinucleotide (FAD) cofactor, which is essential for its catalytic activity. plos.org
Mechanism: The enzyme catalyzes the oxidation of β-D-glucose to D-glucono-1,5-lactone while reducing its FAD cofactor. The reduced FAD is then re-oxidized by molecular oxygen, producing hydrogen peroxide. plos.orgmdpi.com
Kinetics and Specificity: The enzyme is highly specific for D-glucose. researchgate.net A reported Kₘ value for D-glucose for the enzyme from Penicillium pinophilum is 6.2 mM. researchgate.net
Optimal Conditions: The optimal pH for GOD activity is typically in the range of 4.0 to 6.0. researchgate.net The enzyme is generally stable at temperatures up to 40-50°C but becomes unstable at higher temperatures. researchgate.netnih.gov
Engineering: Research efforts have focused on improving the stability and activity of GOD for industrial and diagnostic applications. Protein engineering strategies, combining random mutagenesis and rational design, have yielded significant improvements. plos.org
Thermal Stability: Mutations have been identified that enhance thermal stability. For example, the T554M substitution in A. niger GOD creates a stabilizing sulfur-pi interaction, while the double mutation Q90R/Y509E introduces a new salt bridge at the dimer interface. plos.org Combining these mutations resulted in a triple mutant with significantly higher stability than the wild-type enzyme. plos.org In silico approaches are also used to predict mutations, such as introducing new disulfide bonds, to enhance structural stability. mdpi.com
Activity: A double substitution (Q124R/L569E) was shown to double the specific activity of the enzyme without significantly affecting its stability. plos.org
| Characteristic | Description | Reference |
|---|---|---|
| Enzyme Commission No. | EC 1.1.3.4 | plos.org |
| Source Organism | Aspergillus niger, Penicillium spp. | plos.org |
| Structure | Dimeric glycoprotein | plos.orgnih.gov |
| Molecular Weight | ~150-160 kDa | plos.org |
| Cofactor | Flavin adenine dinucleotide (FAD) | plos.org |
| Optimal pH | 4.0 - 6.0 | researchgate.net |
| Optimal Temperature | ~50 °C | nih.gov |
Glucose Dehydrogenase Characterization and Engineering
Glucose dehydrogenase (GDH) is the key enzyme for this compound production in bacteria. These enzymes are diverse and can be classified based on their cofactor requirements and cellular location.
Characterization:
Quinoprotein GDH (PQQ-dependent): Membrane-bound GDHs (m-GDH, EC 1.1.5.2) are typically monomeric proteins of about 87-90 kDa that use pyrroloquinoline quinone (PQQ) as a redox cofactor. scielo.brmdpi.com They are anchored to the cytoplasmic membrane with a large catalytic domain facing the periplasm. scielo.br These enzymes often exhibit broad substrate specificity. For example, GDH from Arthrobacter globiformis C224 can oxidize D-glucose (Kₘ = 0.21 mM), D-xylose, D-galactose, and maltose. mdpi.com They typically function optimally under acidic pH conditions (pH 3.0-6.0). researchgate.net
NADP+-Dependent GDH: Soluble, cytoplasmic GDHs (EC 1.1.1.47 or EC 1.1.1.119) use NADP+ as a cofactor. researchgate.netfrontiersin.org These enzymes generally show optimal activity at alkaline pH values (8.0-11.0). researchgate.net
NAD+-Dependent GDH: While less common for the direct this compound pathway from glucose, NAD+-dependent dehydrogenases are involved in related sugar acid metabolic routes, such as UDP-glucose dehydrogenase (EC 1.1.1.22) which converts UDP-glucose to UDP-glucuronic acid. mdpi.comgenscript.com
Engineering: Engineering of GDH has been pursued for applications in biocatalysis and waste valorization.
Expression and Purification: Recombinant GDH from various sources, including the thermophile Sulfolobus solfataricus, has been successfully expressed in hosts like E. coli for characterization and application. nih.gov
Immobilization: To improve stability and reusability, GDH has been immobilized on various supports. An engineered GDH immobilized on a hierarchically porous silica (B1680970) support (MM-SBA-15) showed high immobilization efficiency (>98%) and enhanced stability over multiple reuse cycles compared to commercial supports. nih.gov This immobilized enzyme was successfully used to convert glucose from bread waste hydrolysate into this compound. nih.gov
Kinetic Characterization: The kinetic parameters of engineered and purified GDHs are crucial for their application. For a recombinant GDH from S. solfataricus, Kₘ and Vₘₐₓ values were determined to be 0.87 mM and 5.91 U/mg, respectively. nih.gov Immobilization can lead to an apparent drop in Vₘₐₓ due to mass transfer limitations or partial blockage of active sites. nih.gov
| GDH Type | EC Number (example) | Location | Cofactor | Optimal pH | Reference |
|---|---|---|---|---|---|
| Quinoprotein GDH | 1.1.5.2 | Periplasmic (Membrane-bound) | PQQ | Acidic (3.0-6.0) | researchgate.netmdpi.com |
| NADP+-dependent GDH | 1.1.1.47 | Cytoplasmic (Soluble) | NADP+ | Alkaline (8.0-11.0) | frontiersin.orgresearchgate.net |
| UDP-Glucose Dehydrogenase | 1.1.1.22 | Cytoplasmic | NAD+ | Alkaline (~8.0-9.0) | mdpi.comgenscript.com |
Role of Cofactors (FAD, PQQ, NADP+) in this compound Bioconversion
The bioconversion of glucose to this compound is a critical oxidative process catalyzed by distinct enzymes that rely on specific cofactors. These cofactors act as electron acceptors, facilitating the dehydrogenation of glucose. The primary enzymes involved are glucose oxidase and glucose dehydrogenase, each with a preference for a particular cofactor. srce.hrnih.gov
In fungi, such as Aspergillus niger, the oxidation of β-D-glucose to D-glucono-δ-lactone is predominantly catalyzed by glucose oxidase (GOx) . nih.govwikipedia.org This enzyme utilizes flavin adenine dinucleotide (FAD) as a cofactor. wikipedia.orgacs.org The FAD molecule is non-covalently bound to the active site of the enzyme and acts as the initial electron acceptor, becoming reduced to FADH₂ during the oxidation of glucose. wikipedia.orgrsc.org The reduced FADH₂ is then re-oxidized by molecular oxygen, which serves as the final electron acceptor, leading to the formation of hydrogen peroxide (H₂O₂) as a byproduct. wikipedia.orgacs.org
In contrast, bacteria employ glucose dehydrogenases (GDH) for this compound production. srce.hr These enzymes are further classified based on their cofactor requirements. nih.gov One major class of GDH found in bacteria like Gluconobacter oxydans is dependent on pyrroloquinoline quinone (PQQ) . srce.hrnih.govnih.gov These PQQ-dependent glucose dehydrogenases are membrane-bound enzymes that transfer electrons from glucose to the respiratory chain. nih.govfrontiersin.org
Another class of glucose dehydrogenases utilizes nicotinamide adenine dinucleotide phosphate (NADP+) as a cofactor. nih.govfrontiersin.org This NADP+-dependent glucose dehydrogenase is typically found in the cytoplasm and is less commonly involved in the primary production of this compound compared to its PQQ-dependent counterpart. srce.hrfrontiersin.org
Catalase Function in Hydrogen Peroxide Detoxification during Fungal Fermentation
During the production of this compound by fungi like Aspergillus niger, the glucose oxidase-catalyzed reaction generates hydrogen peroxide (H₂O₂) as a significant byproduct. srce.hrnih.gov Hydrogen peroxide is a reactive oxygen species (ROS) that can be toxic to the cells and can also inactivate the glucose oxidase enzyme itself, thereby halting this compound production. wur.nlgoogle.com
To counteract this, fungi such as A. niger produce the enzyme catalase . srce.hrwur.nlslideshare.net Catalase is a highly efficient enzyme that catalyzes the decomposition of hydrogen peroxide into water and molecular oxygen. nih.govslideshare.netresearchgate.net This detoxification process is crucial for maintaining the viability of the fungal cells and ensuring the stability and continued activity of glucose oxidase during fermentation. wur.nlrsc.org
The expression of catalase is often induced in parallel with glucose oxidase, highlighting the coordinated cellular response to manage the oxidative stress associated with this compound production. wur.nl In some industrial applications, exogenous catalase is added to the fermentation broth to supplement the endogenous activity and further enhance the efficiency and yield of this compound. researchgate.netrsc.org The importance of catalase is underscored by studies showing significantly higher conversion yields of glucose to this compound in the presence of this enzyme. researchgate.net
Human Gluconate Metabolism and Gluconokinase Activity
While gluconate metabolism is well-documented in microorganisms, its role in human physiology is an area of ongoing investigation. escholarship.orgnih.govescholarship.org The discovery of human gluconokinase activity has shed light on a potential pathway for gluconate utilization in the body. escholarship.orgresearchgate.netportlandpress.com
Biochemical Characterization of Human Gluconokinase Isoforms
Recent research has led to the identification and characterization of human gluconokinase (GntK) . escholarship.orgnih.govresearchgate.net Studies have focused on the recombinant expression, purification, and biochemical analysis of its isoforms. escholarship.orgnih.govescholarship.org Human gluconokinase has been shown to be a dimeric enzyme that exhibits ATP-dependent phosphorylation activity. escholarship.orgnih.govescholarship.org
Crucially, detailed substrate specificity assays have revealed that human gluconokinase is highly specific for D-gluconate and its lactone derivative, showing negligible activity towards a wide array of other common metabolites. nih.govescholarship.orgplos.org This strict specificity points towards a dedicated role for this enzyme in gluconate metabolism. escholarship.orgnih.gov Kinetic analyses have been performed to determine the enzyme's affinity for its substrates (gluconate and ATP) and its catalytic efficiency. nih.govplos.org
Select a parameter to view its value for Human Gluconokinase (Isoform I).
Data derived from studies on the steady-state kinetics of purified human gluconokinase isoform I. plos.org
Metabolic Flux Analysis of Gluconate Impact on Hexose Monophosphate Shunt
The phosphorylation of gluconate by gluconokinase produces 6-phosphogluconate , a key intermediate in the Hexose Monophosphate (HMP) Shunt , also known as the pentose phosphate pathway (PPP). rsc.orgescholarship.orgresearchgate.net This pathway is central to cellular metabolism, responsible for generating NADPH, which is vital for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. wikipedia.org
Metabolic flux analysis, a computational modeling technique, has been employed to investigate the impact of gluconate metabolism on the HMP shunt in human cells, particularly in red blood cells. escholarship.orgresearchgate.net These analyses predict that the introduction of gluconate can lead to significant changes in the metabolic flux through the HMP shunt. escholarship.orgnih.gov By providing an alternative entry point into this pathway, gluconate metabolism can increase the flux through the HMP shunt, leading to enhanced production of NADPH and ribose-5-phosphate. escholarship.org This, in turn, can have a ripple effect on various anabolic pathways, including nucleotide, amino acid, and lipid metabolism. escholarship.org
Studies using 13C-labeled gluconate tracers have further solidified the connection between gluconate catabolism and the HMP shunt, providing a direct and accurate method for determining the flux split between glycolysis and the PPP. nih.govasm.org The findings suggest that gluconate can serve as a context-specific carbon source that directly fuels the HMP shunt, a metabolic route that remains to be fully explored in human physiology. escholarship.orgnih.gov
Advanced Biotechnological Production of Gluconic Acid
Strain Selection and Improvement for Industrial Fermentation
The economic viability of gluconic acid production is heavily reliant on the productivity of the microbial strains used. Consequently, significant research efforts are directed towards the discovery, characterization, and genetic enhancement of high-yielding microorganisms.
Metabolic engineering has emerged as a powerful tool to augment the production capabilities of microorganisms. By targeted genetic modifications, it is possible to channel metabolic fluxes towards the synthesis of this compound and eliminate bottlenecks in the production pathway.
Aspergillus niger and Gluconobacter oxydans are the most extensively studied and industrially significant microorganisms for this compound production. nih.gov Genetic engineering strategies for these organisms have primarily focused on the overexpression of key enzymes and the deletion of genes responsible for byproduct formation.
In the case of Gluconobacter oxydans, a key strategy to enhance this compound yield is to prevent its further oxidation into keto-gluconic acids. This has been achieved by inactivating the genes encoding for gluconate-2-dehydrogenase. frontiersin.org For example, a recombinant G. oxydans strain, ZJU2, was developed by knocking out a gluconate-2-dehydrogenase encoding gene, which successfully blocked the downstream metabolic pathway. frontiersin.org Similarly, in Klebsiella pneumoniae, knocking out the this compound dehydrogenase encoding gene blocked the keto-GA pathway and resulted in a significant increase in this compound production, reaching up to 422 g/L. frontiersin.org However, the pathogenic nature of K. pneumoniae restricts its industrial applications. frontiersin.org
Another approach in G. oxydans has been to improve the growth yield, which is naturally low due to its unusual glucose metabolism where most of the glucose is oxidized in the periplasm. nih.govasm.org By inactivating the gene for the membrane-bound glucose dehydrogenase, either alone or in combination with the gene for the cytoplasmic glucose dehydrogenase, researchers were able to significantly increase the growth yield and growth rate of the mutant strains. asm.orgscilit.com For instance, the growth yield of the mutant N44-1 ΔmgdH sgdH::kan increased by 271% compared to the parental strain. asm.org
Table 1: Examples of Genetically Modified Strains for Enhanced this compound Production
| Microorganism | Genetic Modification | Effect on Production | Reference |
| Aspergillus niger | Overexpression of glucose oxidase (GOD) gene | Increased calcium gluconate production to 160.5 ± 5.6 g/L | nih.gov |
| Penicillium oxalicum | Simultaneous expression of GOD and catalase from A. niger | Enhanced sodium gluconate production from cellulose (B213188) | nih.gov |
| Gluconobacter oxydans | Knockout of a gluconate-2-dehydrogenase encoding gene | Blocked further oxidation of this compound | frontiersin.org |
| Klebsiella pneumoniae | Knockout of this compound dehydrogenase encoding gene | Increased this compound production to 422 g/L | frontiersin.org |
| Gluconobacter oxydans N44-1 | Inactivation of membrane-bound and cytoplasmic glucose dehydrogenase genes | Increased growth yield by 271% | asm.org |
The isolation and screening of novel microbial strains from diverse environmental sources remain a fundamental approach for discovering potent this compound producers. A wide array of microorganisms, particularly filamentous fungi, are known to produce this compound. nih.gov Genera such as Aspergillus, Penicillium, Fusarium, and Mucor have been identified as potential candidates. nih.gov
Screening programs often involve isolating fungi from specific environments, such as soil and sugar cane waste, and then testing their ability to produce acids on a glucose-rich medium. nih.gov A study involving forty-one fungal species from fifteen genera isolated from Egyptian soil and sugar cane waste revealed that a significant portion, nearly 51%, were capable of producing this compound. nih.gov Among these, Aspergillus niger was found to be a particularly potent producer. nih.gov
High-throughput screening methods are crucial for efficiently screening a large number of isolates. A novel two-step high-throughput strategy has been developed for screening high-yield gluconate strains of Aspergillus niger. docksci.com The first step is a qualitative assay based on the color change of an indicator, while the second step is a quantitative assay that measures the absorbance of a chelate formed with Cu²⁺. docksci.com This method has proven to be as accurate as high-performance liquid chromatography (HPLC) and has successfully identified mutant strains with significantly higher production rates. docksci.com
Once a promising strain is identified, it undergoes a thorough characterization to assess its fermentation properties. This includes optimizing culture conditions such as pH, temperature, and substrate concentration. For example, a mutant strain of Aspergillus niger, ORS-4.410, was found to produce a maximum of 78.04 g/L of this compound at a glucose concentration of 12%, a temperature of 30°C, and a pH of 5.5. researchgate.net
Table 2: Characterization of a High-Yielding Aspergillus niger Strain
| Parameter | Optimal Condition/Value | Reference |
| Strain | Aspergillus niger ORS-4.410 (mutant) | researchgate.net |
| Maximum this compound Production | 78.04 g/L | researchgate.net |
| Optimal Glucose Concentration | 12% (w/v) | researchgate.net |
| Optimal Temperature | 30°C | researchgate.net |
| Optimal pH | 5.5 | researchgate.net |
| Fermentation Period | 10-12 days | researchgate.net |
While a high initial concentration of the carbon source, typically glucose, is desirable for achieving a high final product concentration, it can also lead to substrate inhibition, negatively impacting microbial growth and productivity. In Aspergillus niger fermentation, glucose concentrations exceeding 300 g/L are generally considered infeasible. frontiersin.org
A common and effective strategy to overcome substrate inhibition is the use of fed-batch fermentation. nih.govmdpi.com In this approach, the fermentation is initiated with a moderate glucose concentration, and additional glucose is fed intermittently or continuously as it is consumed by the microorganisms. srce.hr This strategy allows for maintaining a low but non-limiting glucose concentration in the fermenter, thus avoiding the inhibitory effects of high sugar levels. mdpi.comnih.gov Fed-batch cultivation has been successfully employed for this compound production using Aspergillus niger, often in conjunction with pH regulation through the addition of sodium hydroxide or potassium hydroxide. nih.govsrce.hr
In addition to substrate inhibition, the accumulation of byproducts can also be detrimental. In the case of Aspergillus niger, the glucose oxidase-catalyzed reaction produces hydrogen peroxide (H₂O₂), which can inhibit the enzyme. nih.gov As mentioned earlier, the co-expression of catalase can mitigate this issue. Furthermore, the accumulation of glucono-δ-lactone, an intermediate in the conversion of glucose to this compound, can also be disadvantageous to the rate of glucose oxidation. nih.gov
For bacterial fermentation with Gluconobacter oxydans, the secondary oxidation of this compound to keto-gluconic acid is a significant challenge. nih.gov This can be inhibited by maintaining a glucose concentration higher than 15 mM and a pH lower than 3.5. nih.gov
Fermentation Process Optimization and Engineering
The design and optimization of the fermentation process are critical for maximizing the yield, productivity, and economic feasibility of this compound production. Key parameters that are controlled and optimized include pH, temperature, dissolved oxygen concentration, and nutrient levels. iitr.ac.in
Submerged fermentation (SmF) is the most common method for industrial-scale production of this compound, particularly using Aspergillus niger. srce.hriitr.ac.in In this technique, the microorganism is grown in a liquid medium containing all the necessary nutrients within a bioreactor.
The morphology of the filamentous fungus Aspergillus niger in submerged culture can significantly impact the fermentation performance. It can grow as dispersed mycelia or as pellets. researchgate.net While pellet formation is often favored in industrial production, studies have shown that a dispersed mycelial morphology can lead to higher this compound production rates. researchgate.net A dispersed morphology can improve the volumetric oxygen transfer coefficient (kLa), which is crucial for the highly aerobic process of glucose oxidation. researchgate.net
Key process parameters that are optimized in submerged fermentation include:
pH: The optimal pH for this compound production by Aspergillus niger is typically between 4.5 and 6.5. nih.govsrce.hr Maintaining the pH within this range is crucial, as lower pH values can favor the production of other organic acids like citric acid. srce.hr
Temperature: The optimal temperature for fermentation is generally around 30°C. nih.govals-journal.com
Aeration: A high rate of aeration is essential to provide sufficient oxygen for the glucose oxidase enzyme. srce.hr
Glucose Concentration: As discussed previously, fed-batch strategies are often employed to maintain an optimal glucose concentration. srce.hr
Immobilized cell systems offer an alternative to free-cell submerged fermentation. In this approach, the microbial cells are entrapped or attached to a solid support material. This can offer several advantages, including higher cell densities, easier separation of the biocatalyst from the product, and the potential for continuous operation. researchgate.netresearchgate.net For instance, Aspergillus niger immobilized on cellulose micro-fibrils has been used for this compound production in a continuous recirculation reactor. researchgate.net
Solid-state fermentation (SSF) is a process in which microorganisms are grown on a solid substrate with a low moisture content. This technique has been explored for this compound production using Aspergillus niger, often utilizing agricultural wastes as the solid support. nih.gov SSF can offer advantages such as lower energy consumption and reduced wastewater generation compared to submerged fermentation.
A notable example is the use of tea waste as a solid support for the growth of Aspergillus niger ARNU-4, a metal-resistant strain, with a molasses-based fermentation medium. nih.gov In this system, a maximum this compound production of 76.3 g/L was achieved. nih.gov The addition of supplements like yeast extract further enhanced the production to 82.2 g/L. nih.gov
Key parameters optimized in SSF for this compound production include:
Moisture Content: A moisture level of around 70% was found to be optimal. nih.gov
Temperature: The optimal temperature was determined to be 30°C. nih.gov
Aeration: An aeration volume of 2.5 L/min was found to be suitable for maximal production. nih.gov
Inoculum Size: An inoculum size of 3% was identified as optimal. nih.gov
Another innovative application of SSF is the production of Aspergillus niger spores, which can then be used as a source of glucose oxidase for the bioconversion of glucose to this compound. researchgate.net Spores produced via SSF on substrates like buckwheat seeds have been shown to be effective biocatalysts, and they can be reused for multiple cycles. researchgate.net
Table 3: Comparison of Submerged and Solid-State Fermentation for this compound Production
| Feature | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |
| Medium | Liquid | Solid substrate with low moisture |
| Microorganism | Free cells, pellets, or immobilized cells | Grown on a solid support |
| Advantages | Easier control of process parameters, higher productivity in some cases | Lower energy consumption, reduced wastewater, potential use of agro-industrial wastes |
| Challenges | High energy consumption for aeration and agitation, potential for high viscosity | Difficult to control temperature and moisture gradients, lower productivity in some cases |
| Example | Aspergillus niger in a stirred-tank bioreactor | Aspergillus niger on tea waste with molasses |
Continuous and Fed-Batch Fermentation Strategies
Continuous and fed-batch fermentation strategies are widely employed to enhance the productivity of this compound. These methods allow for better control over the fermentation process, leading to higher product yields and concentrations compared to traditional batch fermentation.
To maintain a high concentration of microbial cells within the bioreactor, various biomass retention and recycle systems are utilized. These systems are crucial for improving the volumetric productivity of this compound. A common approach involves the use of membrane filtration techniques, such as microfiltration and ultrafiltration, to separate the microbial cells from the fermentation broth. The retained cells are then recycled back into the fermenter. This strategy of cell-recycle continuous fermentation has been successfully applied with Aspergillus niger, significantly increasing the glucose conversion rate to 31.05 ± 0.29 g/L/h with a yield of 0.984 ± 0.067 mol/mol. auburn.eduresearchgate.net
Another method for biomass retention is cell immobilization, where microbial cells are entrapped in or adsorbed onto a solid support. For instance, Aureobasidium pullulans cells have been immobilized on porous sinter glass in a fluidized bed reactor for continuous this compound production. This system achieved a continuous production of 260 g/L of this compound at a retention time of 21 hours. niscpr.res.in
Nanofiltration (NF) is a key technology in these integrated routes, particularly for the purification and concentration of this compound. nih.govfrontiersin.org By selecting appropriate NF membranes, it is possible to separate this compound from the fermentation broth, which may contain unconverted glucose and other impurities. nih.gov For example, a membrane-integrated hybrid fermentation system using Gluconobacter oxydans produced 93 g/L of this compound with 98% purity, a yield of 0.94 g/g, and a productivity of 6.7 g/L/h. frontiersin.org In another study, an integrated membrane system was optimized for the purification of this compound produced from sugarcane juice, where the nanofiltration membrane retained over 85% of unconverted glucose and allowed for an 88% permeation of this compound. nih.govsrce.hr
| Fermentation Strategy | Microorganism | Key Feature | This compound Titer (g/L) | Productivity (g/L/h) | Yield (g/g) |
|---|---|---|---|---|---|
| Cell-Recycle Continuous Fermentation | Aspergillus niger | Calculated automatic feedback strategy | - | 31.05 ± 0.29 | 0.984 ± 0.067 mol/mol |
| Continuous Fermentation with Immobilized Cells | Aureobasidium pullulans | Immobilization on porous sinter glass | 260 | 12.4 | - |
| Membrane-Integrated Hybrid Fermentation | Gluconobacter oxydans | Integration of microfiltration and nanofiltration | 93 | 6.7 | 0.94 |
Bioreactor Design and Operational Parameters
The design of the bioreactor and the precise control of operational parameters are critical for maximizing the efficiency of this compound fermentation. Key parameters that require careful management include oxygen transfer, dissolved oxygen concentration, and pH.
This compound production is an aerobic process that demands a high supply of oxygen. sciencepubco.com The rate of oxygen transfer from the gas phase to the liquid phase can be a limiting factor in the bioconversion of glucose. sciencepubco.com Therefore, optimizing the volumetric oxygen transfer coefficient (kLa) is crucial. This can be achieved by adjusting the agitation speed and aeration rate. harbinengineeringjournal.com For instance, in the fermentation of sodium gluconate by Aspergillus niger, increasing the inlet oxygen concentration from 21% to 32% shortened the fermentation time from 20 to 15.5 hours due to an increased kLa and the formation of more dispersed mycelia. researchgate.net
Maintaining an optimal dissolved oxygen (DO) concentration is also vital for cell growth and product formation. frontiersin.org For Gluconobacter oxydans, the DO level needs to be continuously maintained above 20% to ensure high productivity. harbinengineeringjournal.com Control of DO can be achieved through various strategies, including manipulating the agitation speed, adjusting the aeration rate, or altering the partial pressure of oxygen in the gas phase.
The pH of the fermentation medium significantly influences enzyme activity and product formation. For this compound production with Aspergillus niger, the pH is typically maintained between 4.5 and 6.5. harbinengineeringjournal.comharbinengineeringjournal.com
A notable strategy for Gluconobacter oxydans is the application of "low pH stress." This approach involves conducting the fermentation at a low pH (around 2.5-3.5) without the addition of neutralizers. nih.govnih.gov This low pH environment can inhibit the further oxidation of this compound to 2-ketothis compound, thereby increasing the yield of the desired product to over 95%. nih.govnih.gov This strategy not only improves the product yield but also reduces the risk of microbial contamination. nih.gov Studies have shown that while lower pH (2.5 and 3.5) might slightly decrease the initial rate of this compound production, it effectively limits the formation of byproducts. nih.gov
| Parameter | Microorganism | Strategy | Impact on Production |
|---|---|---|---|
| Inlet Oxygen Concentration | Aspergillus niger | Increased from 21% to 32% | Fermentation time shortened from 20 to 15.5 hours. |
| Dissolved Oxygen | Gluconobacter oxydans | Maintained above 20% | Ensures high productivity of 5-keto-d-gluconate. |
| pH | Gluconobacter oxydans | Low pH stress (2.5-3.5) | Inhibits byproduct formation, leading to a this compound yield of over 95%. |
Sustainable Substrate Utilization in this compound Fermentation
The cost of the carbon source is a significant factor in the economics of this compound production. Consequently, there is a growing interest in utilizing low-cost, renewable, and sustainable substrates derived from agro-industrial byproducts. nih.govfrontiersin.org These materials are rich in carbohydrates that can be converted to glucose and subsequently to this compound.
A wide range of agro-industrial wastes have been investigated for this purpose, including:
Fruit Wastes: Banana and grape musts have been successfully used as substrates for this compound production by Aspergillus niger. niscpr.res.inresearchgate.net
Lignocellulosic Biomass: Hydrolysates from sugarcane, corn stover, and corn cobs are promising feedstocks. nih.govfrontiersin.org For example, a nearly 100% conversion of glucose from pretreated sweetgum to this compound has been achieved. auburn.edu
Starch-based Wastes: Potato pulp, a residue from starch production, has been hydrolyzed and fermented to produce 81.4 g/L of this compound with a yield of 94.9%. acs.org
Whey: Deproteinized cheese whey, a byproduct of the dairy industry, has been used as a fermentation medium for Aspergillus niger, producing up to 92 g/L of this compound when supplemented with a small amount of glucose. researchgate.netsrce.hrnih.gov
The use of these sustainable substrates not only reduces the cost of raw materials but also contributes to a circular economy by valorizing waste streams. mdpi.com
| Substrate | Microorganism | This compound Titer (g/L) | Yield |
|---|---|---|---|
| Banana Must | Aspergillus niger ORS-4 | 39.6 | 40.08% |
| Sugarcane Molasses (HCF treated) | Aspergillus niger ORS-4 | 34.6 | 38.5% |
| Potato Pulp Hydrolysate | Gluconobacter oxydans DSM 2003 | 81.4 | 94.9% |
| Deproteinized Whey (with 0.5% glucose) | Aspergillus niger (immobilized) | 92 | - |
| Sweetgum Hydrolysate | Gluconobacter oxydans | - | ~100% conversion |
Valorization of Agro-Industrial Byproducts and Waste Streams
The microbial fermentation process is highly adaptable to a variety of carbohydrate-rich substrates. frontiersin.orgresearchgate.net Utilizing agro-industrial residues as carbon sources for fermentation is a cost-effective strategy, as these materials are abundant and inexpensive. frontiersin.orgresearchgate.net Research has focused on various byproducts, including molasses, fruit musts, starch hydrolysates, and lignocellulosic materials, to replace purified glucose in this compound production. frontiersin.orgmdpi.com
Sugarcane juice and molasses, byproducts of the sugar industry, are excellent substrates for this compound fermentation due to their high sugar content. nih.govuminho.pt Molasses, in particular, is a cost-effective option. researchgate.net However, it sometimes requires pretreatment to improve microbial growth and product yield. For instance, treating cane molasses with potassium hexacyanoferrate (HCF) has been shown to significantly increase this compound production by Aspergillus niger, with one study reporting an increase from 12.0 g/L to 60.3 g/L after treatment. researchgate.net
The yeast-like fungus Aureobasidium pullulans has also been successfully used to produce this compound from sugarcane molasses. uminho.pt Studies have explored different bioreactor configurations to optimize production, highlighting the importance of high dissolved oxygen levels for the efficient conversion of glucose to this compound. uminho.pt
Table 1: this compound Production from Sugarcane Byproducts
| Microorganism | Substrate | Pretreatment | This compound Titer (g/L) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aspergillus niger ORS-4.410 | Cane Molasses | HCF Treatment | 60.3 | 61.3 | researchgate.net |
| Aureobasidium pullulans | Sugarcane Molasses | None | 75 | ~100 (g/g of glucose consumed) | uminho.pt |
Grape and banana musts, which are rich in fermentable sugars, have proven to be effective substrates for this compound production. mdpi.comresearchgate.netscribd.com Fermentation of these musts using Aspergillus niger can yield high concentrations of this compound. Studies have shown that crude grape must and banana must can result in this compound levels of 62.6 g/L and 54.6 g/L, respectively. researchgate.netscribd.com
Purification of these musts, often referred to as rectification, can further enhance the yield by 20-21%. researchgate.netscribd.com Rectified grape must, in particular, has been identified as a superior substrate, achieving a this compound concentration of 73.2 g/L with an 80.6% yield. researchgate.netscribd.com
Table 2: this compound Production from Fruit Musts by Aspergillus niger
| Substrate | This compound Titer (g/L) | Yield (%) | Reference |
|---|---|---|---|
| Crude Grape Must | 62.6 | - | researchgate.netscribd.com |
| Rectified Grape Must | 73.2 | 80.6 | researchgate.netscribd.com |
| Crude Banana Must | 54.6 | - | researchgate.netscribd.com |
Starch from sources like corn and rice represents another abundant and low-cost feedstock for this compound production. walshmedicalmedia.comresearchgate.netnih.gov Starch must first be hydrolyzed into glucose before it can be fermented. This is typically achieved through a two-step enzymatic process involving α-amylase for liquefaction and amyloglucosidase for saccharification. walshmedicalmedia.comresearchgate.net
A process known as simultaneous saccharification and fermentation (SSF) has been effectively used for this compound production from corn starch. walshmedicalmedia.com In this approach, the enzymatic hydrolysis of starch occurs concurrently with the fermentation of glucose by microorganisms like Aspergillus niger. This integrated process can achieve high product concentrations, with studies reporting repeated batch production yielding up to 272 g/L of this compound from 300 g/L of corn starch. walshmedicalmedia.comresearchgate.net Washed rice water, a waste product containing significant amounts of starch, has also been successfully upgraded to this compound using a catalytic approach, demonstrating the potential of this waste stream. nih.gov
Lignocellulosic biomass, which includes agricultural residues like corncobs and sugarcane bagasse, is a vast and underutilized resource for producing value-added chemicals. auburn.eduacs.orgjournalijdr.com These materials are primarily composed of cellulose, hemicellulose, and lignin (B12514952). acs.org Through pretreatment and hydrolysis, the cellulose and hemicellulose can be broken down into fermentable sugars, such as glucose and xylose, which can then be converted to this compound. auburn.eduncsu.edu
Gluconobacter oxydans is a bacterium known for its high efficiency in oxidizing glucose to this compound. mdpi.commdpi.com Studies using enzymatic hydrolysate from corncobs have shown that G. oxydans can produce 98.8 g/L of this compound from an initial glucose concentration of 100 g/L, achieving a yield of 96%. mdpi.com Similarly, sugarcane bagasse, after pretreatment and enzymatic hydrolysis, has been used for catalytic oxidation to produce this compound with a yield close to 80%. journalijdr.com
Pretreatment Technologies for Lignocellulosic Biomass
The complex and rigid structure of lignocellulosic biomass makes it resistant to enzymatic degradation. sciopen.com Therefore, a pretreatment step is essential to break down the structure, remove lignin, and increase the accessibility of cellulose and hemicellulose to enzymes for hydrolysis. ncsu.eduresearchgate.netwalshmedicalmedia.com Pretreatment technologies are broadly classified into physical, chemical, and biological methods. ncsu.eduresearchgate.net
Physical Pretreatment: These methods, such as milling and grinding, reduce the particle size and crystallinity of the biomass, increasing the surface area available for enzymatic attack. researchgate.net
Chemical Pretreatment: This is the most common approach and involves using chemicals to alter the composition and structure of the biomass. ncsu.eduresearchgate.net
Acid Pretreatment: Dilute acids, like sulfuric acid, are used at moderate temperatures to effectively hydrolyze hemicellulose and expose the cellulose. walshmedicalmedia.com this compound itself has been investigated as a recyclable acid-catalyst for pretreating lignocellulose, effectively degrading and separating hemicellulose and lignin. acs.org
Alkali Pretreatment: Reagents like sodium hydroxide are used to remove lignin and a significant portion of hemicellulose, which increases the porosity of the biomass.
Ammonia Fiber Expansion (AFEX): This process uses liquid ammonia to cause swelling and disruption of the cell wall structure, leading to the decrystallization of cellulose and depolymerization of hemicellulose and lignin. walshmedicalmedia.com
Organosolv: This method employs organic solvents to break the bonds between lignin and hemicellulose. researchgate.net
Physicochemical Pretreatment: These methods combine both physical and chemical processes. Examples include steam explosion and liquid hot water treatment, which use high pressure and temperature to break down the biomass structure. researchgate.net
Biological Pretreatment: This method uses microorganisms, such as fungi, to degrade lignin and hemicellulose, offering a more environmentally friendly but slower alternative to chemical methods. researchgate.net
Co-production of this compound with Other Value-Added Compounds
One example is the co-production of this compound and fructo-oligosaccharides (FOS) from sugarcane molasses using Aureobasidium pullulans. uminho.pt In this process, high oxygenation favors this compound production, while lower oxygen levels support the synthesis of FOS. Under optimized conditions in an airlift bioreactor, titers of 75 g/L for this compound and 65 g/L for FOS have been achieved. uminho.pt
Another integrated approach involves the processing of grape bagasse and potato wastes to co-produce bacterial cellulose (BC) and this compound using the bacterium Komagataibacter xylinus. mdpi.com After hydrolysis of the mixed waste stream, fermentation in an airlift bioreactor yielded 4 g/L of dried BC and 26.41 g/L of this compound. mdpi.com
Furthermore, this compound itself can serve as a precursor for other valuable chemicals. For instance, it can be overoxidized to produce keto-gluconic acids, glucuronic acid, and glucaric acid, which are platform chemicals for synthesizing various short-chain organic acids like tartaric acid and ascorbic acid. nih.gov
Table 3: Co-production of this compound with Other Compounds
| Feedstock | Microorganism | Co-product | This compound Titer | Co-product Titer | Reference |
|---|---|---|---|---|---|
| Sugarcane Molasses | Aureobasidium pullulans | Fructo-oligosaccharides | 75 g/L | 65 g/L | uminho.pt |
Integrated Processes for Xylooligosaccharides and this compound
Lignocellulosic biomass, a renewable and abundant resource, is a key substrate in modern biorefineries. Integrated processes that coproduce xylooligosaccharides (XOS) and this compound leverage the different fractions of this biomass. XOS are high-value prebiotics derived from the hemicellulose fraction, while this compound is produced from the glucose-rich cellulose fraction.
A notable approach involves using an organic acid, such as acetic acid or even this compound itself, for the pretreatment of lignocellulosic materials like sugarcane bagasse or corncob. This pretreatment selectively hydrolyzes the hemicellulose into XOS. The remaining cellulose-rich solid fraction is then subjected to enzymatic hydrolysis to release glucose, which is subsequently fermented to produce this compound.
One study demonstrated an integrated process using sugarcane bagasse where an initial acetic acid prehydrolysis step yielded a high XOS yield. The subsequent enzymatic hydrolysis of the cellulose fraction and fermentation of the resulting glucose by Gluconobacter oxydans ATCC 621H resulted in a high yield of this compound. This process highlights an economically feasible option for the comprehensive utilization of sugarcane bagasse, co-producing approximately 105 g of XOS and 340 g of this compound from 1 kg of dried sugarcane bagasse. nih.govnih.gov
Another innovative strategy utilizes this compound for the pretreatment of corncob. This approach not only produces XOS but also enriches the process with a self-providing catalyst. Research has shown that a maximum XOS yield of 56.2% can be achieved from corncob using this method. mdpi.comresearchgate.net
| Feedstock | Pretreatment Catalyst | Product 1 | Yield | Product 2 | Yield | Reference |
|---|---|---|---|---|---|---|
| Sugarcane Bagasse | 10% Acetic Acid | Xylooligosaccharides (XOS) | 39.1% | This compound (GA) | 96.3% | nih.govnih.gov |
| Corncob | 0.6 mol/L this compound | Xylooligosaccharides (XOS) | 56.2% | Glucose (for GA production) | 86.3% cellulose conversion | mdpi.comresearchgate.net |
Simultaneous Production of this compound and Ethanol
The simultaneous production of this compound and ethanol in a single fermentation process presents an attractive prospect for biorefineries, as it allows for the conversion of sugars into both a specialty chemical and a biofuel. While research in this specific co-production is still emerging, some microorganisms and metabolic engineering strategies show promise.
The bacterium Zymomonas mobilis is well-known for its high ethanol yield and productivity from glucose via the Entner-Doudoroff pathway. nih.govnih.gov Interestingly, this bacterium also possesses the enzymatic machinery, specifically glucose-fructose oxidoreductase (GFOR) and gluconolactonase, to convert glucose to this compound. nih.gov While ethanol is the primary fermentation product under anaerobic conditions, the potential for simultaneous this compound production exists, particularly under specific process conditions that could balance the metabolic flux between the two pathways.
Another approach involves the use of Gluconobacter oxydans. In a sequential fermentation process designed for this compound and single-cell protein production from corncob hydrolysate, a notable observation was the production of a small amount of ethanol (5.7 g/L) alongside this compound (35.8 g/L) during the catalytic conversion by G. oxydans. mdpi.com This suggests a natural, albeit limited, capacity for simultaneous production that could potentially be enhanced through metabolic engineering and process optimization.
Metabolic engineering of strains like Escherichia coli also offers a viable route. By manipulating the fermentation pathways, it is possible to direct carbon flux towards both ethanol and other organic acids. While direct co-production of this compound and ethanol is not a primary focus of many studies, the principles of redirecting pyruvate and acetyl-CoA metabolism could be applied to achieve this goal.
| Microorganism | Substrate | Product 1 | Concentration/Yield | Product 2 | Concentration/Yield | Process Type | Reference |
|---|---|---|---|---|---|---|---|
| Gluconobacter oxydans | Corncob Hydrolysate | This compound | 35.8 g/L (32.9% yield) | Ethanol | 5.7 g/L (8.9% yield) | Co-fermentation | mdpi.com |
| Zymomonas mobilis | Glucose | Ethanol | Up to 98% of theoretical yield | This compound | Potential co-product | Fermentation | nih.gov |
Enzymatic Biocatalysis for Gluconic Acid Synthesis
Free Enzyme Biocatalysis Systems
Free enzyme systems involve the use of soluble enzymes in a reaction mixture. This configuration allows for maximum contact between the enzyme and the substrate, potentially leading to high reaction rates. However, the stability of the enzymes and the management of byproducts are critical considerations in these systems.
Glucose Oxidase and Glucose Dehydrogenase Applications
The primary enzymes employed for the enzymatic synthesis of gluconic acid are glucose oxidase (GOx) and glucose dehydrogenase (GDH).
Glucose Dehydrogenase (GDH): As an alternative to GOx, glucose dehydrogenase catalyzes the oxidation of glucose to gluconolactone without the production of the inhibitory byproduct, hydrogen peroxide. Different forms of GDH exist, utilizing cofactors such as NADP+ or PQQ. The membrane-bound PQQ-dependent GDH is particularly noted in bacteria like Gluconobacter oxydans. The use of GDH can be advantageous as it avoids the enzyme inactivation issues associated with hydrogen peroxide. Thermostable GDH from organisms like Sulfolobus solfataricus has been explored, offering benefits such as reduced risk of microbial contamination and higher reaction rates at elevated temperatures.
| Enzyme | Source Organism (Example) | Reaction Byproduct | Key Advantage |
| Glucose Oxidase (GOx) | Aspergillus niger | Hydrogen Peroxide (H₂O₂) | High specificity and efficiency |
| Glucose Dehydrogenase (GDH) | Gluconobacter oxydans, Sulfolobus solfataricus | None (cofactor regeneration) | Avoids H₂O₂-induced enzyme inactivation |
Ultra-Scaled Down Membrane Bioreactors for Enzyme-Catalyzed Production
Enzyme membrane bioreactors (EMRs) are an effective technology for the continuous production of this compound. These systems confine the free enzymes within the reactor using an ultrafiltration membrane, which allows for the continuous removal of the product (this compound) while retaining the enzyme for reuse. This setup offers several advantages, including high enzyme activity per unit volume, operational stability, and the elimination of diffusion limitations often seen with immobilized enzymes.
Studies have utilized various EMR configurations, such as a 10-mL Bioengineering Enzyme Membrane Reactor and a 400-mL Millipore Stirred Ultrafiltration Cell (MSUC), to study the oxidation of glucose. In one such system, a yield of approximately 75% was achieved. Another approach involves a dual membrane system where glucose oxidase is immobilized on a polymer membrane adjacent to an anion-exchange membrane. This design facilitates the selective removal of this compound, thereby reducing product inhibition and significantly increasing production rates—in some cases, up to 30 times higher than with enzymes bound directly to the anion-exchange membrane. The separative bioreactor concept further refines this by continuously separating the produced this compound across an ion-exchange membrane, which alleviates product inhibition and maintains enzyme activity.
Immobilized Enzyme and Whole-Cell Biocatalysis
Immobilization of enzymes or whole microbial cells provides a robust platform for this compound synthesis, enhancing catalyst stability, allowing for repeated use, and simplifying downstream processing.
Techniques for Enzyme Immobilization (e.g., Protein Engineering, Chemical Modification)
Immobilizing enzymes on solid supports is a common strategy to improve their operational stability and reusability. Various materials, including polymer membranes, porous silica (B1680970), and magnetic nanoparticles, have been used as supports.
Protein Engineering: Genetic modification techniques can be employed to enhance the properties of enzymes like glucose oxidase for better performance in industrial processes. This can include improving stability, resistance to oxidation, or introducing specific functionalities. For instance, protein engineering has been used to introduce a free thiol group near the active site of glucose oxidase, allowing for the site-specific attachment of gold nanoparticles. This modification facilitates direct electrical communication with an electrode, which is beneficial for applications like biofuel cells and biosensors.
Chemical Modification: Chemical modification of enzymes can also improve their immobilization and stability. For example, modifying glucose oxidase with palmitic acid has been shown to reinforce its immobilization. Another technique involves surface amine modification using ε-Poly-l-lysine as an amino donor for both glucose oxidase and catalase, which resulted in a 1.56-fold higher activity recovery after immobilization. These modifications aim to create stronger and more stable linkages between the enzyme and the support material.
| Immobilization Approach | Example Technique | Benefit for this compound Production |
| Physical Adsorption/Entrapment | Immobilization on porous silica (MM-SBA-15) | Enhanced stability and multiple reuses. |
| Covalent Binding | Attachment to polymer membranes | High enzyme loading and stability. |
| Protein Engineering | Site-specific genetic modification | Improved stability and functionality. |
| Chemical Modification | Surface amine modification with ε-Poly-l-lysine | Increased activity recovery post-immobilization. |
Whole-Cell Immobilization for Enhanced Stability and Reusability
Using whole microbial cells as biocatalysts leverages the native enzymatic machinery within a more stable cellular environment. The key organisms for this purpose, Aspergillus niger and Gluconobacter oxydans, can be immobilized on various supports.
Aspergillus niger : Mycelia of A. niger have been successfully immobilized on supports like polyurethane foam and cellulose (B213188) microfibrils. Immobilized A. niger has demonstrated higher this compound production compared to free cells and can be reused in repeated-batch fermentations. For instance, mycelia immobilized in polyurethane foam produced 92 g of this compound per liter from a whey-based medium, compared to 69 g/L by free mycelia. In another study using a bubble-column fermenter, immobilized A. niger reached a this compound concentration of 143 g/L.
Gluconobacter oxydans : This bacterium is well-suited for continuous fermentation processes. Immobilization of G. oxydans cells has been explored to enhance productivity and stability. While specific examples for this compound are part of broader industrial applications, the principle of immobilizing these cells is established for producing various oxidized sugar products.
Other microorganisms, such as Pseudomonas plecoglossicida, have been immobilized in materials like calcium alginate for the production of related compounds like 2-keto-d-gluconic acid, demonstrating excellent reusability and stability over multiple cycles. This highlights the potential of whole-cell immobilization for robust and continuous bioproduction processes.
| Microorganism | Immobilization Support | Achieved this compound Conc. / Yield | Reference |
| Aspergillus niger | Polyurethane Foam | 92 g/L | |
| Aspergillus niger | Polyurethane Foam | 143 g/L | |
| Aspergillus niger (recombinant) | Glass Wool | 90% conversion yield over 10 batches | |
| Aspergillus niger | Polyurethane Sponge | 110.94 g/L (in 3rd-4th cycle) |
Multi-Enzymatic Systems for Direct Conversion from Complex Substrates
The synthesis of this compound can be achieved directly from complex polysaccharides and disaccharides through the application of multi-enzymatic systems. These systems, often referred to as enzyme cascades, combine the catalytic activities of several enzymes in a single pot to convert substrates like starch, sucrose, and lignocellulosic biomass into this compound without the need to isolate intermediate products. This approach enhances efficiency by channeling substrates between enzymes, reducing reaction times, and potentially lowering production costs.
Conversion from Starch
Starch, a polymer of glucose, requires an initial hydrolysis step before the oxidation of glucose to this compound. Multi-enzyme systems designed for this purpose typically pair a starch-hydrolyzing enzyme with glucose oxidase.
A chemoenzymatic cascade system was developed by co-immobilizing glucoamylase (GA) and glucose oxidase (GOx) onto mesoporous silica nanoparticles that also contained Au nanoparticles (GA&GOx@Au–SiO2). rsc.org In this system, glucoamylase first hydrolyzes starch into glucose. The glucose is then immediately oxidized by glucose oxidase to form this compound. The proximity of the enzymes on the nanoparticle surface facilitates rapid transport of the glucose intermediate and allows for the timely removal of hydrogen peroxide (H₂O₂), a byproduct that can be detrimental to enzyme stability. rsc.org This system achieved a high this compound yield of 97.8% within just 30 minutes and maintained over 83% of its initial activity after 10 cycles. rsc.org
| System | Substrate | Enzymes | Support/Immobilization | Conversion Yield/Efficiency | Reaction Time | Key Findings |
| Chemoenzymatic Cascade rsc.org | Starch | Glucoamylase (GA), Glucose Oxidase (GOx) | Au-SiO₂ Nanoparticles | 97.8% Yield | 30 min | Proximity effect improves intermediate transport and H₂O₂ removal, enhancing yield and stability. |
| Hybrid Nanoflowers nih.govacs.org | Starch | Glucoamylase (GA), Glucose Oxidase (GOx) | Co-immobilized Hybrid Nanoflowers | 92.12% Efficiency | 80 min | Substrate channeling effect increased overall enzyme activity by 1.5 times compared to free enzymes. |
Conversion from Sucrose
Sucrose, a disaccharide composed of glucose and fructose, can be converted to this compound in a process that also yields fructose as a valuable byproduct. A multi-enzyme system for this conversion employs invertase, glucose oxidase, and catalase. nih.govresearchgate.net
In this cascade, invertase first hydrolyzes sucrose into its constituent monosaccharides: glucose and fructose. Subsequently, glucose oxidase selectively oxidizes the glucose to this compound. Catalase is included to decompose the hydrogen peroxide byproduct into water and oxygen, protecting the other enzymes from inactivation. nih.govresearchgate.net Research conducted in an airlift reactor under optimized conditions of 40 °C and pH 6.0 showed a total conversion of sucrose and glucose, with the maximum yield of this compound achieved within 3.8 hours. This system demonstrated a volumetric productivity of approximately 7.0 g L⁻¹ h⁻¹. nih.gov
| System | Substrate | Enzymes | Reactor Type | Volumetric Productivity | Reaction Time | Key Findings |
| Airlift Reactor nih.gov | Sucrose | Invertase, Glucose Oxidase (GOx), Catalase | Airlift Reactor | ~7.0 g L⁻¹ h⁻¹ | 3.8 hours | Achieved total conversion of sucrose and glucose, with fructose as a byproduct. |
Conversion from Lignocellulosic Biomass
Lignocellulosic biomass, such as agricultural residues like corn and wheat straw, represents a more complex and abundant substrate for this compound production. researchgate.net These materials primarily consist of cellulose, hemicellulose, and lignin (B12514952). Converting them requires a more elaborate enzyme cascade to first break down the cellulose polymer into glucose.
One-pot conversion of corn straw to this compound has been achieved using a co-immobilized system of cellulase, glucose oxidase, and catalase on a reversible soluble polymer. researchgate.net In this process, cellulase hydrolyzes the cellulose component of the straw into glucose, which is then converted to this compound by glucose oxidase, with catalase managing the H₂O₂ byproduct. This system achieved a conversion rate of 61.41% of the cellulose in corn straw to this compound. The use of a reversible polymer carrier is notable as it allowed for the recovery of the enzymes from the solid-rich hydrolysate, maintaining over 52% activity after six recycling uses. researchgate.net
Similarly, research on pretreated wheat straw using a commercial enzyme mix (Cellic CTec2), which contains oxidative enzymes and β-glucosidase, resulted in the production of both this compound and cellobionic acid. nih.gov This system achieved an 85% cellulose conversion, yielding 4.1 g/L of this compound after 144 hours. This was a significant improvement over older enzyme preparations that had 25% lower conversion yields and did not produce this compound. nih.gov
A biocatalytic system was also developed for the conversion of monosaccharides from pretreated birch biomass. uts.edu.au This system used co-immobilized xylose dehydrogenase, glucose dehydrogenase, and 3-hydroxybutyrate dehydrogenase to produce xylonic acid and this compound, achieving a 95.6% conversion rate for this compound in 90 minutes. The third enzyme was included for the simultaneous regeneration of the necessary enzymatic cofactor. uts.edu.au
| System | Substrate | Enzymes | Support/Immobilization | Conversion/Yield | Reaction Time | Key Findings |
| Reversible Soluble Polymer System researchgate.net | Corn Straw | Cellulase, Glucose Oxidase, Catalase | Reversible Soluble Polymer (Eudragit L-100) | 61.41% conversion of cellulose to this compound | - | Enzyme carrier allows for recycling; over 52% activity maintained after 6 cycles. |
| Commercial Enzyme Mix nih.gov | Pretreated Wheat Straw | Oxidative enzymes (e.g., LPMOs), β-glucosidase | - | 85% cellulose conversion; 4.1 g/L this compound produced | 144 hours | Demonstrates the effectiveness of modern enzyme preparations containing oxidative enzymes for direct conversion. |
| Cofactor Regeneration System uts.edu.au | Pretreated Birch Biomass | Xylose dehydrogenase (XDH), Glucose dehydrogenase (GDH), 3-hydroxybutyrate dehydrogenase (3HBDH) | Mesoporous silica SBA-15 | 95.6% conversion to this compound | 90 min | Efficiently converts both glucose and xylose while regenerating the necessary cofactor in the same system. |
Chemical Synthesis and Derivatization Research of Gluconic Acid
Novel Approaches for Gluconic Acid Chemical Synthesis
The chemical synthesis of this compound, a valuable platform chemical, has traditionally relied on methods such as the nonselective oxidation of glucose. mdpi.com However, these processes can be expensive, exhibit low conversion rates and yields, and may produce toxic byproducts. mdpi.com Consequently, significant research has been dedicated to developing more efficient and environmentally friendly synthesis routes.
A notable advancement involves the one-pot selective conversion of levoglucosan (B13493), a biomass-derived compound, into this compound. rsc.org This has been achieved using a heterogeneous bifunctional catalyst composed of gold nanoparticles supported on a cesium salt of tungstophosphoric acid (Au/Cs2.5H0.5PW12O40). rsc.org This method boasts high selectivity, reaching 93.1% with nearly complete conversion of the starting material. rsc.org Interestingly, the this compound product itself accelerates the reaction by enhancing the hydrolysis of levoglucosan to glucose, which is a rate-limiting step. rsc.org
Another innovative approach is the electrocatalytic oxidation of D-glucose. iaea.org A two-step process using a gold electrode has been developed. iaea.org The first step, conducted at a low potential, selectively oxidizes the aldehyde group of glucose to form this compound with a remarkable selectivity of 97.6% at a 25% conversion rate. iaea.orgresearchgate.net This method's selectivity is highly dependent on operational parameters such as pH, temperature, and initial glucose concentration. iaea.org
Furthermore, high-frequency ultrasound has been explored as a catalyst-free method for glucose oxidation. griffith.edu.au By adjusting the atmosphere, the reaction can be directed towards either this compound (under an argon atmosphere) or glucuronic acid (under an oxygen atmosphere). griffith.edu.au This technique also shows promise for converting disaccharides like cellobiose (B7769950) into valuable acids. griffith.edu.au
Aqueous solutions of this compound itself are also being investigated as bio-based catalytic media for various organic syntheses, including Knoevenagel condensation and Michael addition reactions. researchgate.net
Synthesis and Characterization of this compound Derivatives
The inherent functionality of this compound, with its multiple hydroxyl groups and a carboxylic acid group, makes it an excellent starting material for the synthesis of a wide range of derivatives with diverse applications.
Keto-gluconic acids, such as 2-keto-D-gluconic acid (2KGA) and 5-keto-D-gluconic acid, are important intermediates in various industries. nih.govresearchgate.netnih.gov 2KGA, for instance, is a key precursor for the synthesis of erythorbic acid, a widely used food antioxidant. nih.gov While microbial fermentation is a common production method, chemical synthesis routes have also been explored. researchgate.netnih.gov For example, 5-keto-gluconic acid can be prepared through the bromine oxidation of this compound. acs.org The characterization of these keto-acids and the enzymes involved in their metabolism, such as 2-ketogluconate kinase and 2-keto-6-phosphogluconate reductase, is an active area of research. mdpi.com
The production of 2KGA from glucose has been optimized using immobilized resting cells of Pseudomonas plecoglossicida. nih.gov Under optimal conditions in a 5-L airlift bioreactor, a concentration of 134.45 g/L of 2KGA was achieved within 30 hours, with a conversion ratio exceeding 99.0%. nih.gov
| Parameter | Value |
|---|---|
| Organism | Pseudomonas plecoglossicida JUIM01 (immobilized) |
| Bioreactor Volume | 5 L |
| Optimal Cell Concentration | 4.0 g/L |
| Optimal Glucose Concentration | 126.0 g/L |
| Optimal Temperature | 34 °C |
| Optimal Aeration Rate | 2.8 L/min |
| Final 2KGA Concentration | 134.45 g/L |
| Time | 30 hours |
| Productivity | 4.48 g/L·h |
| Conversion Ratio | > 99.0% |
Glucuronic acid and glucaric acid are significant derivatives of this compound, often produced through oxidation pathways. Glucuronic acid is formed by the oxidation of the C-6 hydroxyl group of glucose, while further oxidation at the C-1 position yields the dicarboxylic glucaric acid. mdpi.comwikipedia.org
The electrochemical oxidation of D-gluconic acid on a gold electrode can produce D-glucaric acid. iaea.org In a two-step process starting from glucose, after the initial formation of this compound, a higher potential is applied to convert it to glucaric acid with a maximum selectivity of 89.5%. iaea.org However, the process can be hindered by the poisoning of the catalyst by the glucaric acid product. researchgate.net
Heterogeneous catalytic methods using noble metal catalysts like platinum, palladium, and gold with oxygen as the oxidant are also employed for the synthesis of glucaric acid from both glucose and this compound. rroij.com For instance, a Pt/C catalyst has been reported to yield 53% glucaric acid from glucose. rroij.com
Biocatalytic routes are also being developed. For example, uronate dehydrogenase can catalyze the conversion of glucuronic acid to glucaric acid. mdpi.comresearchgate.net
| Catalyst | Support | Starting Material | Yield/Selectivity of Glucaric Acid | Conversion (%) | Reference |
|---|---|---|---|---|---|
| Pt | C | Glucose | 53% yield | - | rroij.com |
| AuBi | AC | Glucose | 29% yield | 100% | rroij.com |
| AuPt | ZrO2 | Glucose | 50% yield | 100% | rroij.com |
| Pt | TiO2 | Glucose | 47% selectivity | 28% | rroij.com |
| Pt | CeO2 | Glucose | 38% selectivity | 70% | rroij.com |
| Pd | TiO2 | Glucose | 44% selectivity | 41% | rroij.com |
| Gold Electrode | - | This compound | 89.5% selectivity | - | iaea.org |
The polyol nature of this compound makes it a valuable monomer for the synthesis of novel biodegradable and functional polymers. acs.org To achieve this, the hydroxyl groups of this compound are typically protected before polymerization.
One approach involves the synthesis of 1,4-dioxane-2,5-diones with protected hydroxyl groups derived from D-gluconic acid. nih.gov These cyclic dilactones can then undergo ring-opening homopolymerization or copolymerization with monomers like DL-lactide to produce degradable polyesters with potentially higher glass transition temperatures than conventional poly(lactic acid-co-glycolic acid) polymers. nih.gov
Another significant development is the synthesis of acetal-protected poly(α-hydroxy this compound), specifically poly(acetonide this compound). acs.org This polyester (B1180765) is synthesized via the ring-opening polymerization of an O-carboxyanhydride of acetal-protected this compound. acs.orgnih.gov The resulting polymer is water-insoluble but exhibits pH-responsive hydrolytic degradation. acs.org Under acidic conditions, the acetonide protecting groups are cleaved, leading to a water-soluble polyester with saccharide side chains that erodes from the surface. acs.orgnih.gov This property makes it a promising material for controlled drug delivery systems. acs.orgnih.gov
The ability to conjugate this compound and its derivatives to other molecules opens up possibilities for creating functional materials with tailored properties. For example, an emulsifier with antioxidant properties has been synthesized using mango kernel oil, this compound, and quercetin. ekb.eg
Glucuronic acid, a derivative of this compound, has been functionalized and conjugated to various polymers. For instance, water-soluble polyfluorenes functionalized with glucuronic acid have been developed for sensing bilirubin. google.com The glucuronic acid component not only provides water solubility but also facilitates selective interaction with bilirubin. google.com
Furthermore, methods have been developed for the bioconjugation of D-glucuronic acid sodium salt to primary amine-containing polymers like poly(N-[3-aminopropyl] methacrylamide) (PAPMA) through reductive amination. usm.edu Similarly, hyaluronic acid, which contains glucuronic acid units, can be functionalized to create an aldehyde group, which is then coupled to lipids like dipalmitoyl phosphatidylethanolamine (B1630911) (DPPE) to form hyaluronan-lipid conjugates. nih.govacs.org These conjugates have potential applications in drug delivery and tissue engineering. nih.govacs.org
Thermochemical Studies of this compound and its Modifications
Thermochemical studies provide fundamental data on the energetic properties of this compound and its derivatives, which is crucial for understanding their stability and reactivity. Early research in this area focused on the thermochemical properties of D-gluconic acid and its modifications, along with related sugars like D-glucose and D-mannose. hathitrust.orgseattleu.edu
More recent studies have investigated the thermodynamics and kinetics of the protonation and lactonization of this compound in aqueous solutions. researchgate.net In acidic conditions, this compound exists in equilibrium with its δ- and γ-lactones. researchgate.net The formation of the δ-lactone is more favorable than the γ-lactone, with the latter only being observed at lower pH values (below 2.0). researchgate.net The pKa of this compound has been reported to be around 3.70. researchgate.net
Understanding these equilibria is important for applications where the pH of the medium plays a critical role, such as in catalysis and formulation science. researchgate.netresearchgate.net
Mechanistic Studies of Gluconic Acid Interactions
Metal Ion Chelation Mechanisms of Gluconic Acid
This compound's structure, featuring a six-carbon chain with five hydroxyl groups and a terminal carboxylate group, makes it a highly effective chelating agent. patsnap.comatamanchemicals.com The proximity of these oxygen-containing functional groups allows for the formation of stable, water-soluble complexes with various metal ions, particularly in alkaline solutions. patsnap.comatamanchemicals.comatamanchemicals.com This chelating power surpasses that of many other agents, such as EDTA and NTA, in alkaline environments. atamanchemicals.comatamanchemicals.com
Complexation with Calcium Ions in Cementitious Systems
In the construction industry, this compound and its salt, sodium gluconate, are utilized as set retarders in concrete. wikipedia.org The primary mechanism is the chelation of calcium ions (Ca²⁺) present in the cement paste. patsnap.comcdnsciencepub.comstandardchemicals.com.au This interaction interferes with the early stages of cement hydration in several ways:
Complexation and Nucleation Inhibition : this compound sequesters Ca²⁺ ions, which are essential for the formation and growth of hydration products like calcium silicate (B1173343) hydrates (C-S-H). patsnap.comatamankimya.com By binding these ions, it prevents the formation of crystal nuclei, thus delaying the hardening of the cement. atamankimya.comdrillingmanual.com
Adsorption : this compound molecules, or the calcium-gluconate complexes they form, can adsorb onto the surface of cement particles (specifically tricalcium silicate). cdnsciencepub.comresearchgate.net This creates an impermeable layer that slows down the hydration reaction by inhibiting contact with water. atamankimya.comdrillingmanual.com
This retardation extends the workability time of concrete, which is crucial in high-temperature conditions or for large-scale projects. wikipedia.org The delayed but more thorough hydration can also lead to a denser microstructure and improved final strength. cdnsciencepub.com
Chelation with Other Divalent and Trivalent Metal Ions
This compound's chelating ability extends to a wide array of divalent and trivalent metal ions, forming stable complexes that prevent the metals from participating in undesirable reactions like precipitation. atamanchemicals.comatamankimya.comataman-chemicals.com It effectively chelates ions such as iron (Fe³⁺), copper (Cu²⁺), aluminum (Al³⁺), and other heavy metals. atamanchemicals.comatamanchemicals.com This property is valuable in industrial cleaning, water treatment, and textile dyeing. atamankimya.com
Research has quantified the stability of these metal-gluconate complexes, often expressed as a stability constant (log β). These constants indicate the strength of the interaction, with higher values denoting more stable complexes. Studies have determined these values for various metals under different pH conditions, highlighting the robust nature of these complexes, especially at high pH. researchgate.netcore.ac.uk For instance, complexes with trivalent ions like Fe(III) and Eu(III) are particularly stable. researchgate.netcore.ac.uk The stoichiometry of these complexes can also vary, with metal-to-gluconate ratios of 1:1, 1:2, and even 2:2 being identified. researchgate.netresearchgate.net
| Metal Ion | Condition (pH) | Complex Stoichiometry (Metal:Gluconate) | log β Value | Reference |
|---|---|---|---|---|
| Cd(II) | 13.3 | 1:1 | 13.4 ± 0.3 | researchgate.net |
| Ce(III) | 7 | 1:1 | 2.5 ± 0.8 | core.ac.uk |
| Ce(III) | 13.3 | 2:1 | 43.9 ± 0.6 | researchgate.netcore.ac.uk |
| Co(II) | 13.3 | 1:1 | 20.0 ± 0.8 | researchgate.net |
| Eu(III) | 13.3 | 1:1 | 38.0 ± 0.5 | researchgate.netcore.ac.uk |
| Fe(III) | 13.3 | 1:1 | 36.5 ± 0.4 | researchgate.net |
| Ho(III) | 13.3 | 2:1 | 49.8 ± 0.4 | researchgate.net |
| U(VI) | 7 | 1:1 | 6.3 ± 0.4 | researchgate.netcore.ac.uk |
| Zn(II) | Acidic | 1:1 | 1.7 | ias.ac.in |
Molecular Interactions in Biological Systems
Gluconate-Citrate Transport Inhibition in Tumor Metabolism
Interference with Extracellular Polymeric Substance (EPS) Matrix Formation in Microbial Biofilms
Microbial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). google.com This matrix, composed of polysaccharides, proteins, and eDNA, provides structural stability and protection. nih.gov The integrity of the EPS matrix is often dependent on cross-linking by divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺). mdpi.com
This compound and its salts can interfere with biofilm formation by disrupting this critical matrix. researchgate.netgoogle.com The proposed mechanism involves the chelation of the divalent cations that stabilize the EPS matrix. mdpi.com By sequestering these ions, gluconate weakens the structural integrity of the biofilm. Studies have shown that this compound can inhibit biofilm formation in fungi such as Candida albicans and that calcium gluconate can disrupt biofilms of bacteria like Staphylococcus aureus by hindering the formation of the EPS matrix. researchgate.netgoogle.comgoogle.com The anionic properties of uronic acids, components of the EPS, allow for association with these cations, a process that gluconate's chelating action directly counters. mdpi.commdpi.com
| pH | Biofilm Formation (% of Control) | Reference |
|---|---|---|
| 2.6 | 0% | google.com |
| 3.8 | ~10% | google.com |
| 5.0 | ~20% | google.com |
| 6.0 | ~35% | google.com |
| 6.6 | ~80% | google.com |
Adsorption and Surface Interaction Studies
The interaction of this compound with various surfaces is a key aspect of its mechanistic function in different environments. These interactions are governed by a combination of electrostatic forces, hydrogen bonding, and surface complex formation. nih.gov
Studies on mineral surfaces like gibbsite [α-Al(OH)₃] have shown that the adsorption of this compound is highly pH-dependent. nih.gov At very high pH (e.g., 13.3), this compound shows considerable affinity for the mineral surface, which can reduce its availability to chelate metal ions in the surrounding solution. nih.gov The adsorption behavior on gibbsite has been described by a "two-site" Langmuir isotherm, indicating the presence of both high-affinity and low-affinity binding sites on the mineral surface. nih.gov Similarly, studies on the mineral biotite (B1170702) show that this compound production by bacteria plays a key role in mineral weathering, a process involving surface dissolution. asm.org In other systems, research on glucuronic acid (a closely related compound) adsorption on pyrite (B73398) demonstrates that the interaction is a mix of physisorption and chemisorption, following a Langmuir adsorption isotherm. bibliotekanauki.plimim.pl
| pH | Site Type | Adsorption Affinity (Kᴸ) (L mmol⁻¹) | Adsorption Capacity (q_max) (mmol kg⁻¹) | Reference |
|---|---|---|---|---|
| 4 | High Affinity | > 1 | < 6.5 | nih.gov |
| Low Affinity | < 0.1 | ≥ 19 | nih.gov | |
| 7 | High Affinity | > 1 | < 6.5 | nih.gov |
| Low Affinity | < 0.1 | ≥ 19 | nih.gov | |
| 9 | High Affinity | > 1 | < 6.5 | nih.gov |
| Low Affinity | < 0.1 | ≥ 19 | nih.gov | |
| 12 | High Affinity | > 1 | < 6.5 | nih.gov |
| Low Affinity | < 0.1 | ≥ 19 | nih.gov |
Note: The study found that total adsorption capacity at pH 9 and 12 was approximately tenfold higher than at pH 4 and 7. nih.gov
Biological and Biomedical Research Investigations of Gluconic Acid
Antimicrobial Mechanisms and Applications
Gluconic acid exhibits a notable capacity to inhibit the proliferation of pathogenic microorganisms and disrupt the formation of biofilms, which are critical factors in the persistence of many infections.
Research has demonstrated that this compound possesses a broad spectrum of antimicrobial activity, effective against both Gram-positive and Gram-negative bacteria oup.comcaringsunshine.comnih.gov. The bacterium Gluconacetobacter diazotrophicus Pal5, for instance, produces significant quantities of this compound, which is credited as a primary agent of its antimicrobial action oup.comcaringsunshine.comnih.gov. The inhibitory effects of this compound can be modulated by the presence of other organic acids oup.comcaringsunshine.comnih.gov.
One of the proposed mechanisms for its antibacterial action involves a synergistic effect with hydrogen peroxide. This combination has been shown to induce membrane depolarization and destruction of the cell wall in bacteria such as E. coli K-12, ultimately leading to growth inhibition nih.gov. The acidity of this compound itself is also a contributing factor, as many pathogenic bacteria are sensitive to low pH environments asm.org.
Table 1: Antimicrobial Spectrum of this compound Producing Microorganisms
| Indicator Strain | Type | Inhibition by G. diazotrophicus Pal5 |
|---|---|---|
| Bacillus subtilis | Gram-positive bacterium | + |
| Staphylococcus aureus | Gram-positive bacterium | + |
| Escherichia coli | Gram-negative bacterium | + |
| Pseudomonas aeruginosa | Gram-negative bacterium | + |
| Xanthomonas albilineans | Gram-negative bacterium | + |
| Saccharomyces cerevisiae | Eukaryotic microorganism | - |
| Candida albicans | Eukaryotic microorganism | - |
Source: Adapted from Nieto-Peñalver et al., Research in Microbiology, 2014. oup.comcaringsunshine.com
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which renders them highly resistant to antimicrobial agents. This compound and its derivatives have shown promise in combating these resilient structures.
Specifically, calcium gluconate has been identified as an effective agent in disrupting drug-resistant Staphylococcus aureus biofilms researchgate.netresearchgate.net. Studies have shown that calcium gluconate at a concentration equivalent to that of free calcium ions in mammalian blood (1.25 mmol/L) can significantly reduce biofilm biomass and prevent its formation by hindering the development of the EPS matrix researchgate.netresearchgate.netconicet.gov.ar. This suggests a mechanism that interferes with the structural integrity of the biofilm, making the embedded bacteria more susceptible to antimicrobial treatments conicet.gov.ar. Further research has explored the use of this compound derivatives in preventing biofilm formation by various yeast species, such as Candida albicans researchgate.net.
Prebiotic Effects and Gut Microbiome Modulation
The gut microbiome plays a pivotal role in human health, and modulating its composition through prebiotics is a key area of research. This compound has emerged as a potential prebiotic compound with the ability to selectively foster the growth of beneficial gut bacteria.
Faecalibacterium prausnitzii is a butyrate-producing bacterium known for its anti-inflammatory properties and its association with a healthy gut. Studies have shown that while direct supplementation with this compound may not significantly increase F. prausnitzii abundance, this compound-containing oligosaccharides, such as maltobionic acid and lactobionic acid, can effectively promote its growth oup.comnih.govresearchgate.net.
In addition to F. prausnitzii, research suggests that this compound can stimulate the growth of other beneficial bacteria, including Bifidobacterium and Lactobacillus species researchgate.net. Animal studies have demonstrated that dietary supplementation with this compound can lead to an increased relative abundance of lactic-acid-producing and acid-utilizing bacteria in the gut, contributing to a healthier microbial ecosystem ugent.be. This prebiotic effect is linked to the production of short-chain fatty acids (SCFAs) like butyrate, which are crucial for maintaining intestinal barrier function and immune homeostasis caringsunshine.comugent.be.
Table 2: Effect of this compound on Gut Microbiota in Weaned Piglets
| Bacterial Species | Gut Location | Effect of this compound Supplementation |
|---|---|---|
| Lactobacillus amylovorus | Distal Small Intestine | Significant Increase |
| Faecalibacterium prausnitzii | Mid-colon | Increased Abundance |
| Megasphaera elsdenii | Mid-colon | Significant Increase |
Source: Adapted from Michiels et al., Porcine Health Management, 2023. ugent.be
A fascinating aspect of this compound's prebiotic activity lies in its role within microbial cross-feeding networks. Research has elucidated a specific pathway where certain gut bacteria metabolize this compound, producing metabolites that are then utilized by other beneficial species oup.comnih.govresearchgate.net.
Specifically, Parabacteroides species have been shown to convert the this compound moiety of maltobionic and lactobionic acids into glucuronic acid oup.comnih.govresearchgate.net. This newly formed glucuronic acid is then preferentially consumed by Faecalibacterium prausnitzii, leading to its targeted growth promotion oup.comnih.govnih.govresearchgate.net. This intricate interplay highlights the importance of microbial interactions in the gut and demonstrates a sophisticated mechanism by which this compound-containing compounds can selectively nourish beneficial members of the microbiota. This cross-feeding mechanism underscores the potential for developing highly targeted prebiotics for personalized microbiome modulation oup.comnih.govresearchgate.net.
Role in Plant-Microbe Interactions
In the rhizosphere, the area of soil directly influenced by plant roots, this compound plays a crucial role in the symbiotic and antagonistic relationships between plants and microorganisms. Many plant growth-promoting rhizobacteria (PGPR) and endophytic bacteria produce this compound as a key metabolite for various functions that benefit the host plant.
One of the primary roles of this compound in this context is the solubilization of mineral phosphates. Plants can only absorb phosphorus in its soluble form, but much of the phosphorus in the soil exists in insoluble mineral forms. Bacteria such as Pseudomonas fluorescens and Burkholderia sp. produce this compound, which chelates the cations bound to phosphate (B84403), thereby releasing soluble phosphate that can be readily taken up by the plant's roots asm.orgnih.govresearchgate.net.
Furthermore, the production of this compound by these beneficial bacteria contributes to their biocontrol activity against plant pathogens. The acidification of the rhizosphere environment by this compound can create conditions that are unfavorable for the growth of certain fungal and bacterial pathogens asm.orgnih.gov. For example, the endophytic bacterium Gluconacetobacter diazotrophicus, which lives within sugarcane plants, produces this compound that not only helps in nutrient acquisition but also inhibits the growth of phytopathogens like Xanthomonas albilineans and Fusarium sp. conicet.gov.arnih.gov. This dual function of nutrient mobilization and pathogen suppression makes this compound a key molecule in promoting plant health and growth.
Phosphate Solubilization by Rhizobacteria (Pseudomonas fluorescens)
The rhizobacterium Pseudomonas fluorescens is a key player in promoting plant growth, partly through its ability to solubilize inorganic phosphates in the soil, making phosphorus available to plants. A primary mechanism for this process is the production and secretion of organic acids, with this compound being one of the most significant.
P. fluorescens produces this compound in the periplasm through the direct oxidation of glucose, a process catalyzed by the enzyme glucose dehydrogenase. This metabolic pathway is a highly efficient method for mineral phosphate solubilization. The release of this compound into the rhizosphere (the soil region around plant roots) leads to a decrease in soil pH. This acidification creates an environment where insoluble mineral phosphates, such as tricalcium phosphate, are dissolved, releasing phosphate ions that can be readily absorbed by plant roots.
Research has demonstrated a strong correlation between the production of this compound by P. fluorescens and its capacity to solubilize mineral phosphate. Studies using mutant strains of P. fluorescens CHA0, in which the gene for glucose dehydrogenase (gcd) was deleted, showed that these mutants were unable to produce this compound. Consequently, their ability to acidify their environment and solubilize mineral phosphate was severely impaired. This directly links the genetic capacity to produce this compound with the functional trait of phosphate solubilization.
The amount of phosphate solubilized varies among different strains of Pseudomonas. For instance, studies have recorded solubilized phosphate levels ranging from 85 mg/L to over 1300 mg/L, with the most effective strains often being high producers of this compound.
Interactive Data Table: Phosphate Solubilization by Pseudomonas Strains
| Strain | Phosphate Solubilization (mg/L) | This compound Production | Key Finding |
| P. fluorescens CHA0 (Wild Type) | Significant | High | Ability to acidify the environment and solubilize phosphate is dependent on this compound production. caringsunshine.comcaringsunshine.com |
| P. fluorescens CHA0 (Δgcd mutant) | Negligible | None | Lacks the ability to produce this compound, resulting in a loss of phosphate solubilization capability. caringsunshine.comcaringsunshine.com |
| P. fluorescens K-34 | 968.5 | High | A high-producing strain demonstrating significant solubilization of tricalcium phosphate. ijpsonline.com |
| Endophytic Pseudomonas Isolates | 85 - 1312 | Variable | Strains with medium to high levels of this compound production showed beneficial plant growth promotion effects. elsevierpure.com |
Regulation of Antifungal Compound Production by Biocontrol Bacteria
This compound, while beneficial for phosphate solubilization, also plays a complex regulatory role in the production of antifungal compounds by biocontrol bacteria like Pseudomonas fluorescens CHA0. This strain is known to protect plants from root diseases by producing secondary metabolites such as 2,4-diacetylphloroglucinol (DAPG) and pyoluteorin (PLT).
Research has revealed an inverse relationship between the production of this compound and the synthesis of these key antifungal compounds. caringsunshine.comcaringsunshine.comnih.gov Studies on P. fluorescens CHA0 have shown that the formation of this compound completely inhibits the production of pyoluteorin and partially inhibits the synthesis of DAPG. caringsunshine.comcaringsunshine.com This regulatory effect appears to be linked to the metabolic pathways and the cellular resources allocated to either organic acid production or the synthesis of secondary metabolites.
This was further evidenced in studies using a Δgcd mutant of P. fluorescens CHA0, which is incapable of producing this compound. caringsunshine.comcaringsunshine.com In this mutant, the production of antifungal compounds was significantly enhanced. This increased synthesis of DAPG and PLT was associated with an improved biocontrol activity against the take-all disease of wheat, caused by the fungus Gaeumannomyces graminis var. tritici. caringsunshine.comcaringsunshine.com These findings suggest a metabolic trade-off where the bacterium prioritizes either plant growth promotion via phosphate solubilization (high this compound) or direct pathogen suppression via antifungal compounds (low or no this compound).
Interactive Data Table: Effect of this compound on Antifungal Compound Production in P. fluorescens CHA0
| Bacterial Strain | This compound Production | Pyoluteorin (PLT) Production | 2,4-diacetylphloroglucinol (DAPG) Production | Biocontrol Activity |
| Wild Type CHA0 | High | Completely Inhibited | Partially Inhibited | Standard |
| Δgcd Mutant | None | Enhanced | Enhanced | Improved |
Mechanisms in Regenerative and Healing Processes
Support for Tissue Regeneration
This compound and its derivatives have been investigated for their role in supporting tissue regeneration and wound healing through several distinct mechanisms. Recent studies highlight its potential in reducing scar formation and aiding the healing process.
One primary mechanism is its ability to create a mildly acidic environment when applied topically. This acidification can inhibit the growth of pathogenic bacteria that thrive in neutral or alkaline conditions, thereby reducing the risk of infection in wounds. caringsunshine.com Furthermore, salts of this compound, such as zinc gluconate and calcium gluconate, serve as effective vehicles for delivering essential ions that are critical for tissue repair. caringsunshine.com Zinc is vital for enzymatic activity and cell proliferation, while calcium supports cellular signaling in various phases of wound healing. caringsunshine.com
A 2025 study demonstrated that this compound can alleviate the formation of hypertrophic scars. nih.gov The research found that this compound suppresses the expression of collagen and alpha-smooth muscle actin (ACTA2) in hypertrophic scar fibroblasts. nih.gov In an in vivo rabbit ear scar model, it was shown to diminish scar formation and reduce collagen content. The underlying mechanism involves the binding of this compound to the enzyme procollagen-lysine, 2-oxoglutarate 5-dioxygenase 1 (PLOD1), inhibition of the AKT/mTOR signaling pathway, and the activation of autophagy. nih.gov
Applications in Drug Delivery Systems
Development of pH-Sensitive Hydrogels for Controlled Release
This compound plays a significant role in the development of advanced pH-sensitive hydrogels for controlled drug delivery, primarily through its in-situ generation to trigger a pH change. Hydrogels are three-dimensional polymer networks that can absorb large amounts of water and are designed to release an entrapped drug in response to specific environmental stimuli, such as pH. nih.govmdpi.com
A key application is in glucose-responsive hydrogels designed for the self-regulated delivery of insulin. In these systems, the enzyme glucose oxidase (GOx) is encapsulated within the hydrogel along with insulin. ijpsonline.comnih.gov When glucose levels in the surrounding environment rise, GOx catalyzes the oxidation of glucose into this compound and hydrogen peroxide. ijpsonline.com The formation of this compound causes a decrease in the local pH within the hydrogel's microenvironment. ijpsonline.comnih.gov This drop in pH triggers the swelling of the pH-sensitive polymer network, leading to an increased release of the entrapped insulin. ijpsonline.com This mechanism allows for a self-regulating system where insulin is released only when blood glucose levels are high.
Beyond its role in enzymatic systems, this compound has also been directly incorporated into hydrogel structures. Researchers have synthesized chitosan-gluconic acid (CG) conjugates to create hydrogels for biomedical applications. mdpi.com By incorporating this compound into the chitosan backbone, the properties of the resulting hydrogel can be modified. These CG hydrogels have demonstrated potential for use in wound healing, indicating their utility as a matrix for the potential delivery of therapeutic agents directly to a wound site. mdpi.com
Industrial and Environmental Engineering Applications of Gluconic Acid
Advanced Materials Development
The development of sustainable and high-performance materials is a cornerstone of modern engineering. Gluconic acid and its salts, particularly sodium gluconate, are increasingly being utilized as key components in the formulation of advanced construction materials and biodegradable polymers.
Concrete Admixture Research (Retarding Effects, Workability Enhancement)
In the construction industry, this compound and its salt, sodium gluconate, are widely recognized as effective concrete admixtures, specifically as set retarders and water reducers. admixture-concrete.commultichemindia.com Their primary function is to delay the initial setting time of concrete, which is crucial for applications requiring long transport times, placement in hot weather conditions, or complex pouring scenarios. admixture-concrete.comcdnsciencepub.com
The retarding mechanism of this compound is attributed to two main actions:
Chelation of Calcium Ions: this compound and gluconate ions chelate with calcium ions (Ca²⁺) present in the cement paste. cdnsciencepub.comstandardchemicals.com.auchemategroup.com This process ties up the calcium ions, which are essential for the nucleation and growth of cement hydration products like calcium silicate (B1173343) hydrate (B1144303) (C-S-H) and calcium hydroxide. chemategroup.com By reducing the availability of free Ca²⁺, the hydration process is slowed down, thus prolonging the setting time. cdnsciencepub.comchemategroup.com
Adsorption onto Cement Particles: Gluconate molecules adsorb onto the surface of cement particles. chemategroup.commdpi.comresearchgate.net This creates a physical barrier that hinders the direct contact of cement particles with water, further slowing the rate of hydration. chemategroup.com This adsorption also imparts a negative charge to the cement particles, causing them to repel each other, which contributes to improved dispersion and workability. chemategroup.com
Research has demonstrated that the incorporation of this compound can significantly prolong the workability of concrete, extending slump retention for up to 150 minutes without adversely affecting the final mechanical properties such as compressive strength. cdnsciencepub.comresearchgate.net Studies have shown that dosages of up to 0.1% of this compound by weight of cement can effectively delay setting times. cdnsciencepub.com This controlled hydration process leads to a more uniform and denser cement matrix, which can minimize micro-cracking and enhance the long-term durability of the structure. chemategroup.com
Table 1: Effect of this compound (GA) Dosage on Concrete Workability and Setting Time
| GA Dosage (% by weight of cement) | Slump Retention Time (minutes) | Initial Setting Time Increase (%) | Final Setting Time Increase (%) |
|---|---|---|---|
| 0.02 | ~60 | Data Not Specified | Data Not Specified |
| 0.06 | ~90 | ~65 | ~25 |
| 0.08 | >120 | Data Not Specified | Data Not Specified |
| 0.10 | >120 | Data Not Specified | Data Not Specified |
This table summarizes research findings on the impact of different dosages of this compound on the workability (slump retention) and setting times of concrete, demonstrating its effectiveness as a retarder. cdnsciencepub.com
Development of Biodegradable Polymers
The growing demand for environmentally friendly materials has spurred research into biodegradable polymers. This compound serves as a valuable monomer for the synthesis of such polymers due to its renewable origin and inherent biodegradability. nih.gov
A notable example is the development of a polyester (B1180765) based on acetal-protected this compound. nih.gov This polymer is synthesized through the ring-opening polymerization of an O-carboxyanhydride derived from this compound. nih.gov A key characteristic of this polymer is its pH-responsive degradation. Under mild acidic conditions (e.g., pH 3.5), the acetal (B89532) protecting groups are hydrolyzed. nih.govacs.org This hydrolysis exposes the saccharide side chains, rendering the polyester water-soluble and causing it to erode from the surface while the bulk of the polymer matrix remains intact. nih.govacs.org Conversely, the polymer shows minimal degradation at physiological pH. nih.gov This pH-sensitive behavior makes these this compound-based polymers promising candidates for applications such as controlled drug delivery systems, particularly for oral delivery or medical implants. nih.govacs.org
Waste Valorization and Recycling Technologies
This compound is proving to be an effective and eco-friendly agent in the burgeoning field of waste valorization, particularly for the recovery of valuable metals from industrial waste streams like spent lithium-ion batteries and electronic waste.
Hydrometallurgical Recycling of Lithium-Ion Batteries
The recycling of lithium-ion batteries (LIBs) is critical for recovering valuable metals and mitigating environmental pollution. This compound is being explored as a green leaching agent in hydrometallurgical recycling processes, offering a sustainable alternative to harsh inorganic acids. mdpi.comdntb.gov.uadoaj.org Its non-toxic and biodegradable nature significantly reduces the environmental impact of the recycling process. mdpi.comresearchgate.net
Research has shown that this compound is highly effective in leaching valuable metals such as lithium (Li), cobalt (Co), nickel (Ni), and manganese (Mn) from the cathode materials of spent LIBs. mdpi.comresearchgate.net The process typically involves using an aqueous solution of this compound, often in combination with a reducing agent like hydrogen peroxide, to dissolve the metal oxides from the cathode powder. mdpi.commdpi.com The chelating ability of gluconate ions facilitates the dissolution and stabilization of the metal ions in the solution.
Optimized leaching parameters have been identified to maximize metal recovery. For instance, studies have achieved high recovery rates by controlling factors like acid concentration, temperature, solid-to-liquid ratio, and leaching time. mdpi.comresearchgate.net Under optimal conditions, recovery efficiencies can exceed 98% for lithium, cobalt, and manganese, and reach over 80% for nickel. mdpi.comresearchgate.net The kinetics of the leaching process have also been studied, revealing that the dissolution of cobalt often follows a surface chemical reaction model, while nickel dissolution can be diffusion-controlled. mdpi.comdoaj.org
Table 2: Optimized Parameters and Recovery Rates for this compound Leaching of Spent LIBs
| Parameter | Optimal Value | Metal | Recovery Rate (%) |
|---|---|---|---|
| Acid Concentration: 1.2 M H₂O₂: 1.6 vol% S/L Ratio: 25 g/L Temperature: 75 °C Time: 192 min | As specified | Lithium (Li) | >98% |
| Cobalt (Co) | >98% | ||
| Manganese (Mn) | >98% | ||
| Nickel (Ni) | >80% |
This table presents the optimized conditions for leaching valuable metals from spent lithium-ion batteries using this compound, along with the high recovery efficiencies achieved. mdpi.comresearchgate.netunileoben.ac.at
Biohydrometallurgical Routes for Metal Recovery
Biohydrometallurgy, or bioleaching, leverages the metabolic activities of microorganisms to extract metals. mdpi.com This approach is considered a green and sustainable technology. mdpi.com Fungi such as Aspergillus niger and bacteria like Gluconobacter oxydans are known to produce significant amounts of organic acids, including this compound, through the fermentation of sugars like glucose. diva-portal.orgnih.govnih.gov
This biogenic this compound acts as a natural lixiviant (leaching agent) to dissolve metals from various waste materials, including electronic waste (e-waste) and low-grade ores. mdpi.comyoutube.com The process involves the secretion of organic acids by the microorganisms, which then react with the metal compounds in the waste matrix through mechanisms like acidolysis and complexation, mobilizing the metals into the solution. mdpi.comresearchgate.net
Bioleaching has been successfully applied to recover metals like copper, zinc, nickel, and lead from e-waste. mdpi.comnih.gov For example, Aspergillus niger has been used to effectively leach copper from waste printed circuit boards. biointerfaceresearch.com Similarly, Gluconobacter oxydans has been employed to recover vanadium from magnetite concentrate by producing this compound that solubilizes the metal. diva-portal.org This bio-based approach not only provides an environmentally friendly method for metal recovery but also offers a pathway for valorizing agricultural wastes, which can be used as feedstock for the microorganisms. acs.org
Environmental Remediation and Sustainability
The chelating properties of this compound make it a valuable agent for environmental remediation, particularly for the treatment of soil and water contaminated with heavy metals. As a multidentate ligand, this compound can form stable, water-soluble complexes with various metal ions, including iron, copper, calcium, and aluminum. standardchemicals.com.au
This chelating action is beneficial for:
Soil Washing: this compound can be used in soil washing solutions to extract heavy metals from contaminated soils, transferring them into the aqueous phase for subsequent removal and treatment.
Scale and Rust Removal: In industrial settings, it is used as a cleaning and descaling agent to dissolve mineral scales and rust from metal surfaces without being corrosive to the underlying material. standardchemicals.com.au
Water Treatment: It can sequester metal ions in water, preventing their precipitation and helping to maintain water quality. standardchemicals.com.au
The sustainability of this compound is a key advantage. It is readily biodegradable, preventing its accumulation in the environment. mdpi.com Furthermore, it is produced primarily through the fermentation of renewable resources like glucose, which aligns with the principles of green chemistry and a circular economy. nih.gov Its low toxicity and environmentally benign profile make it a superior choice over more hazardous and persistent chelating agents in a wide range of industrial and environmental applications. mdpi.comdoaj.org
CO2 Capture Performance via this compound-Modified Sorbents
One of the promising applications of this compound is in the enhancement of sorbents for carbon dioxide (CO2) capture, particularly in Calcium Looping (CaL) technology. cranfield.ac.ukresearchgate.net This technology utilizes calcium-based sorbents, such as limestone and dolomite, to capture CO2 from industrial flue gases. acs.orgcranfield.ac.uk However, a major challenge with these sorbents is the rapid decrease in their CO2 capture capacity over multiple carbonation-calcination cycles. cranfield.ac.ukresearchgate.net
Recent research has demonstrated that modifying limestone-dolomite mixtures with this compound can produce highly effective and stable MgO-stabilized CaO sorbents. cranfield.ac.ukresearchgate.net This modification results in a smaller CaO crystallite size and a porous texture, which provides sufficient void space to mitigate the effects of sintering during repeated cycles. cranfield.ac.ukacs.org
The treatment of limestone-dolomite mixtures with this compound leads to the formation of Ca-Mg gluconates, which, upon calcination, yield sorbents with a high and stable CO2 capture capacity. acs.org These modified sorbents exhibit fast carbonation rates and remarkable stability, retaining a high conversion rate of over 90% over multiple cycles. cranfield.ac.ukacs.org The presence of as little as 10 mol% of MgO, facilitated by the this compound treatment, is sufficient to ensure a superior CO2 capture performance. cranfield.ac.ukacs.org
Table 1: CO2 Capture Performance of this compound-Modified Sorbents
| Sorbent | First Cycle CO2 Capture (mmol/g) | Tenth Cycle CO2 Capture (mmol/g) |
| Untreated Limestone | - | - |
| Untreated Dolomite | - | - |
| This compound Treated Limestone | 14.3 | 13.1 |
| This compound Treated Dolomite | - | - |
Application in Water Treatment Processes
This compound and its salts, such as sodium gluconate, are effective chelating agents in water treatment processes. made-in-china.comroyal-chem.com They form stable complexes with various metal ions, effectively sequestering them and preventing the formation of scale and deposits in industrial water systems. wikipedia.orgroyal-chem.com This property is particularly valuable in alkaline conditions, where this compound can outperform other chelating agents. royal-chem.com
The ability of this compound to chelate heavy metal ions like calcium, iron, copper, lead, zinc, cadmium, and chromium makes it a useful agent for their removal from contaminated water and soil. royal-chem.comresearchgate.netresearchgate.net Research has shown that the efficiency of heavy metal extraction using this compound is highly dependent on the pH of the solution. researchgate.netresearchgate.net For instance, the extraction of several heavy metals increases drastically at strongly alkaline pH values. researchgate.net
Furthermore, a significant advantage of using this compound in water treatment is its ready biodegradability. jungbunzlauer.comroyal-chem.com It breaks down into non-toxic substances, minimizing its environmental impact compared to many synthetic chelating agents. royal-chem.com
Table 2: Heavy Metal Extraction Efficiency of D-Gluconic Acid at Alkaline pH
| Metal | Extraction Degree (%) |
| Copper (Cu) | 84 |
| Lead (Pb) | 80 |
| Zinc (Zn) | 70 |
| Cadmium (Cd) | 63 |
| Chromium (Cr) | 60 |
| Nickel (Ni) | 43 |
Note: The data represents the metal extraction degrees achieved with strongly alkaline D-gluconic acid solutions. researchgate.net
Process Enhancements in Biorefineries
In the context of biorefineries, which aim to convert biomass into valuable fuels and chemicals, this compound is emerging as a key player in process enhancement. Its production from glucose, a primary product of biomass hydrolysis, positions it as a self-providing and recyclable catalyst. acs.org
Lignocellulose Pretreatment as a Recyclable Acid Catalyst
A crucial step in biorefining is the pretreatment of lignocellulosic biomass to break down its complex structure and make the cellulose (B213188) and hemicellulose components accessible for further processing. acs.org this compound has been shown to act as an effective and recyclable acid catalyst for this purpose. acs.org
Studies have demonstrated that this compound pretreatment can selectively degrade and separate hemicellulose and lignin (B12514952) from various lignocellulosic feedstocks. acs.org This dual role is advantageous as it facilitates the subsequent enzymatic hydrolysis of cellulose. For instance, pretreatment with this compound has been reported to achieve high yields of xylo-oligosaccharides from corncob and bagasse, with cellulose conversion rates exceeding 85%. acs.org
The use of this compound, a cellulose-derived organic acid, aligns with the principles of a circular bioeconomy, where process chemicals are ideally derived from the biomass feedstock itself. acs.org
Table 3: Effect of this compound Pretreatment on the Chemical Composition of Lignocellulosic Biomass
| Biomass | Pretreatment Conditions | Hemicellulose Removal (%) | Lignin Removal (%) |
| Pine Sawdust (PS) | 10% (v/v) GA, 160-180 °C | Significant | - |
| Corncob (CF) | 15% (v/v) GA, 160-180 °C | Significant | - |
| Rice Straw (RS) | 10% (v/v) GA, 160-180 °C | Significant | - |
Note: The provided source highlights that the most significant change after this compound pretreatment is in the hemicellulose fraction. Specific percentage removals for lignin were not detailed. acs.org
Emerging Research Frontiers and Future Directions in Gluconic Acid Studies
Integration of Omics Technologies in Gluconic Acid Research
The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of this compound production and its role in biological systems. nih.govfrontiersin.org These high-throughput methods provide a holistic view of the molecular processes involved, paving the way for targeted improvements in microbial fermentation and the discovery of new applications. nih.govfrontiersin.org
Researchers are employing multi-omics approaches to analyze microorganisms like Aspergillus niger and Gluconobacter oxydans, the primary industrial producers of this compound. nih.govsrce.hr By integrating data from different omics layers, scientists can identify key genes, proteins, and metabolic pathways that regulate this compound synthesis. For instance, multi-omics analysis of phosphate-solubilizing bacteria has revealed the upregulation of genes involved in this compound synthesis, directly linking its production to enhanced nutrient availability for plants. nih.govfrontiersin.org
Metabolomics, the large-scale study of small molecules, has been particularly insightful. It has been used to understand the metabolic shifts in microorganisms during this compound production and to identify potential biomarkers for various conditions. mdpi.com For example, metabolomic analysis of bovine oocytes has shown an increase in this compound during maturation, suggesting its role in developmental processes. mdpi.com
Table 1: Applications of Omics in this compound Research
| Omics Technology | Application in this compound Research | Key Findings |
| Genomics | Identifying genes responsible for this compound production in microorganisms. | Discovery of novel glucose oxidase and dehydrogenase enzymes. |
| Transcriptomics | Studying gene expression changes during fermentation to optimize production conditions. | Identification of regulatory networks controlling metabolic flux towards this compound. |
| Proteomics | Analyzing the protein profile of microorganisms to understand enzyme function and regulation. | Characterization of key enzymes like glucose oxidase and their post-translational modifications. uct.ac.za |
| Metabolomics | Profiling the metabolic fingerprint of cells to understand the broader physiological impact of this compound. | Linking this compound production to other metabolic pathways and cellular functions. nih.gov |
Predictive Modeling and Systems Biology Approaches for this compound Metabolism
Systems biology, which integrates experimental data with computational modeling, is becoming an indispensable tool for understanding and optimizing this compound production. By creating mathematical models of metabolic networks, researchers can simulate the behavior of microorganisms under different conditions and predict the outcomes of genetic or environmental modifications.
Kinetic models are frequently used to describe the dynamics of this compound fermentation. chemicalpapers.comresearchgate.netchemicalpapers.com These models incorporate factors such as substrate concentration, oxygen levels, and biomass growth to predict the rate of production. chemicalpapers.comresearchgate.net Studies have shown that models like the Contois and Luedeking-Piret equations can accurately describe the fermentation process in Aspergillus niger. chemicalpapers.comresearchgate.netchemicalpapers.comresearchgate.net Such models are crucial for designing and controlling industrial bioreactors to achieve higher yields and productivity. chemicalpapers.comresearchgate.net
Furthermore, genome-scale metabolic models (GEMs) offer a more comprehensive framework for studying cellular metabolism. By reconstructing the entire metabolic network of an organism, GEMs can be used to perform in silico experiments to identify metabolic engineering targets for enhanced this compound production. For example, an in silico design for A. niger led to a significant increase in the this compound yield. frontiersin.org
Novel Bioreactor Designs for Continuous and High-Yield Production
The industrial production of this compound has traditionally relied on batch and fed-batch fermentation processes. proquest.com However, there is a growing interest in developing continuous production systems to improve efficiency and reduce costs. proquest.comresearchgate.net Novel bioreactor designs are at the forefront of this effort, aiming to achieve high yields and continuous operation.
One promising approach is the use of immobilized cell bioreactors, where microorganisms are confined to a support material. frontiersin.org This technique allows for high cell densities and simplifies the downstream processing of the product. Another area of active research is the development of membrane bioreactors, which integrate fermentation with a membrane separation unit. researchgate.net This setup enables the continuous removal of this compound from the fermentation broth, which can alleviate product inhibition and improve productivity. researchgate.net
The "separative bioreactor," based on resin wafer electrodeionization, is a novel one-step system for producing and separating organic acids like this compound. tandfonline.com This technology simultaneously separates the acid as it is produced, preventing product inhibition and recovering it in its acid form. tandfonline.com In demonstrations, this system has achieved high production rates and recovery efficiencies for this compound. tandfonline.com Additionally, internal-loop airlift bioreactors are being explored as an alternative to mechanically stirred tanks, offering advantages such as simpler construction and reduced shear stress on microbial cells. iitr.ac.in
Exploration of New Biotechnological Applications and Markets
While this compound has established applications in various industries, ongoing research is uncovering new and exciting biotechnological uses. datahorizzonresearch.comresearchandmarkets.com Its versatility and biodegradable nature make it an attractive candidate for a wide range of emerging markets. datahorizzonresearch.comresearchandmarkets.com The global market for this compound is projected to grow, driven by increasing demand for natural and eco-friendly ingredients. datahorizzonresearch.comdataintelo.com
In the agricultural sector, this compound is being explored as a biopesticide and a plant growth promoter. nih.gov Its ability to chelate metal ions also makes it useful in soil remediation. In the food industry, beyond its role as an acidity regulator, it is being investigated for its potential as a prebiotic to support gut health. researchgate.net
The market for this compound is expanding, particularly in the Asia-Pacific region, driven by the growth of the food and beverage, pharmaceutical, and personal care industries. datahorizzonresearch.comdataintelo.commordorintelligence.com The development of cost-effective production methods, including the use of agro-industrial by-products as raw materials, is expected to further broaden its market reach. proquest.comresearchgate.net
Table 2: Emerging Applications and Market Trends for this compound
| Industry | Emerging Application | Market Driver |
| Agriculture | Biopesticides, plant growth promotion, soil remediation | Demand for sustainable agricultural practices |
| Food & Beverage | Prebiotic for functional foods, taste improvement | Growing consumer interest in health and wellness mordorintelligence.com |
| Bioremediation | Chelation of heavy metals in contaminated environments | Increasing environmental regulations |
| Construction | Eco-friendly concrete admixtures | Focus on green building materials researchandmarkets.com |
| Pharmaceuticals | Drug delivery systems, tissue engineering | Advancements in biomedical research ijfans.org |
Advancements in Chemical Synthesis and Derivatization for Specialized Applications
While microbial fermentation is the dominant method for this compound production, chemical synthesis and derivatization are crucial for creating specialized compounds with tailored properties. srce.hrals-journal.com Researchers are developing novel catalytic and electrochemical methods to improve the efficiency and selectivity of this compound synthesis. als-journal.com
The derivatization of this compound opens up a vast chemical space for new applications. For example, glucosaminic acid, a derivative of this compound, is a key intermediate in the synthesis of glycosaminoglycans, which have applications in drug delivery and tissue engineering. ontosight.ai Other derivatives are being investigated for their potential as anti-inflammatory and anti-cancer agents. ontosight.ai The ability to modify the structure of this compound allows for the fine-tuning of its properties, such as its chelating ability and biocompatibility, for specific uses. atamanchemicals.com
Personalized Approaches in Biomedical Applications Mediated by this compound
The unique properties of this compound and its derivatives are being harnessed for a variety of biomedical applications, with a growing emphasis on personalized medicine. ijfans.org Its biocompatibility and ability to chelate metal ions make it a valuable component in drug delivery systems and medical formulations. ijfans.org
In the context of personalized medicine, understanding how individuals metabolize compounds is crucial. numberanalytics.comopenaccessjournals.com While this compound itself is a natural metabolite, its derivatives can interact with metabolic pathways. nih.gov For instance, glucuronic acid, which can be formed from this compound-containing oligosaccharides by gut bacteria, plays a role in the detoxification of drugs through a process called glucuronidation. openaccessjournals.comoup.comnih.govbidmc.org Genetic variations in the enzymes responsible for this process can affect how individuals respond to certain medications, highlighting the potential for personalized therapeutic strategies. nih.gov
Recent research has shown that this compound-containing oligosaccharides can act as targeted prebiotics, promoting the growth of beneficial gut bacteria like Faecalibacterium prausnitzii. oup.comnih.gov This effect is mediated by a cross-feeding mechanism where other gut bacteria convert the this compound moiety into glucuronic acid, which is then utilized by Faecalibacterium. oup.comnih.gov This finding opens up new possibilities for developing personalized nutritional interventions to modulate the gut microbiome for improved health. oup.com
Deepening Understanding of Ecological Roles and Microbial Interactions of this compound
This compound plays a significant role in various ecological processes and microbial interactions. It is produced by a wide range of microorganisms in different environments, including soil and the rhizosphere (the area around plant roots). nih.govconicet.gov.ar
One of the key ecological functions of this compound is mineral phosphate (B84403) solubilization. nih.gov Many soil bacteria produce this compound to dissolve insoluble phosphate compounds, making phosphorus available for plant uptake. nih.gov This process is vital for plant growth and soil fertility.
This compound also mediates interactions between different microbial species. It has been shown to possess antimicrobial properties, inhibiting the growth of competing bacteria and fungi. conicet.gov.arnih.gov For example, this compound produced by Gluconacetobacter diazotrophicus is responsible for its antagonistic activity against a broad spectrum of microbes. conicet.gov.arnih.gov Furthermore, the production of this compound can be a defense mechanism for bacteria against predation by protozoa. researchgate.net Understanding these ecological roles is crucial for developing strategies for sustainable agriculture and for harnessing the power of microbial communities for environmental applications.
Q & A
Q. What are the standard methods for quantifying gluconic acid in microbial fermentation?
Researchers typically use high-performance liquid chromatography (HPLC) with refractive index detection to separate and quantify this compound in fermentation broths. Enzymatic assays (e.g., using glucose oxidase/peroxidase kits) and titration methods (e.g., iodometric titration for residual glucose) are also common. For structural confirmation, collision-induced dissociation (CID) mass spectrometry can identify this compound polymers .
Q. What parameters influence this compound yield in Aspergillus niger fermentations?
Critical parameters include pH (optimally 5.5–6.5), dissolved oxygen levels (≥30% saturation for oxidase activity), glucose concentration (29 mM Km for glucose oxidase), and temperature (25–30°C). Substrate inhibition occurs at high glucose concentrations, requiring fed-batch strategies to maintain yields .
Q. How do researchers design experiments to assess this compound’s chelating properties in metal ion solutions?
Standard protocols involve titrating this compound into metal salt solutions (e.g., Fe³⁺, Ca²⁺) while monitoring pH changes and precipitate formation. Spectroscopic methods like UV-Vis (for ligand-metal complexation) and Fourier-transform infrared spectroscopy (FTIR) identify binding sites on the carboxylic/hydroxyl groups .
Q. What are the primary challenges in isolating this compound from fermentation media?
Downstream challenges include separating this compound from residual glucose, byproducts (e.g., glucono-δ-lactone), and cellular debris. Membrane filtration (e.g., nanofiltration) and ion-exchange chromatography are effective but require optimization of pore size/resin selectivity to minimize product loss .
Q. How is glucose oxidase activity measured during this compound production?
Activity is quantified via oxygen consumption (using Clark-type electrodes) or hydrogen peroxide production (colorimetric assays with peroxidase and o-dianisidine). Kinetic parameters (Vmax, Km) are derived from Lineweaver-Burk plots, with typical Vmax values around 75.2 × 10⁻³ U/mL for membrane bioreactor systems .
Advanced Research Questions
Q. How can researchers address discrepancies in reported catalytic efficiencies of glucose oxidase across studies?
Discrepancies often arise from variations in enzyme sources (microbial vs. recombinant), assay conditions (pH, temperature), or oxygen availability. Systematic replication studies under standardized conditions (e.g., ISO 11348 for dissolved oxygen measurement) and meta-analyses using random-effects models can resolve inconsistencies .
Q. What advanced characterization techniques elucidate this compound’s role in nanoparticle synthesis?
X-ray photoelectron spectroscopy (XPS) identifies surface-bound gluconate on nanoparticles, while nuclear magnetic resonance (NMR) monitors protonation states during synthesis. In situ small-angle X-ray scattering (SAXS) tracks particle growth kinetics in this compound-stabilized colloidal systems .
Q. How do computational models improve this compound production in continuous bioreactors?
Kinetic models (e.g., Monod equations coupled with mass balance) predict substrate utilization and acid accumulation. Computational fluid dynamics (CFD) optimizes oxygen transfer rates by simulating flow patterns in airlift bioreactors, reducing energy inputs by 15–20% .
Q. What strategies mitigate oxidative degradation of this compound during long-term storage?
Stabilization methods include lyophilization with cryoprotectants (trehalose, mannitol), inert gas purging (argon) to exclude oxygen, and pH adjustment to 3.5–4.0 to minimize free radical formation. Accelerated stability studies (40°C/75% RH for 6 months) validate shelf life .
Q. How can multi-omics approaches enhance strain engineering for this compound overproduction?
Transcriptomics (RNA-seq) identifies upregulated genes in high-yield Aspergillus niger strains, while flux balance analysis (FBA) pinpoints metabolic bottlenecks. CRISPR-Cas9 targeting glucose oxidase promoters or gluconate transporters increases titers by 30–50% in engineered strains .
Q. Methodological Notes
- Data Contradiction Analysis : When conflicting data arise (e.g., enzyme kinetics), apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs and conduct sensitivity analyses .
- Literature Review : Use EPA’s search strategy (Table A.2 and C.3) for systematic reviews, combining CASRN (526-95-4) and keywords like “gluconate chelation” across SciFinder and Web of Science .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
